NCGC1481
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H23N7O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
6-[7-methoxy-6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26) |
InChIキー |
IALDYVNFZAPNJV-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
NCGC1481: A Dual FLT3 and IRAK1/4 Inhibitor for Overcoming Adaptive Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. While FLT3 inhibitors have shown initial clinical promise, their efficacy is often limited by the development of adaptive resistance. Emerging research has identified the activation of the Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1/4) signaling pathway as a critical mechanism of this resistance. NCGC1481 is a novel, potent, and orally bioavailable small molecule designed to overcome this challenge by simultaneously inhibiting both FLT3 and the IRAK1/4 kinase complex. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Dual Inhibition of FLT3 and IRAK1/4
This compound was developed to address the adaptive resistance mechanisms that arise in FLT3-mutant AML following treatment with selective FLT3 inhibitors.[1] The core of its mechanism of action lies in its ability to potently and simultaneously inhibit the enzymatic activity of both FLT3 and the IRAK1/4 kinases.
Targeting the Primary Oncogenic Driver: FLT3
Activating mutations of FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells.[1] this compound directly binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.
Overcoming Adaptive Resistance: Inhibition of IRAK1/4
Treatment of FLT3-mutant AML cells with FLT3 inhibitors leads to the compensatory activation of innate immune and stress response pathways, a key driver of adaptive resistance.[1] This response is mediated by the activation of the IRAK1/4 kinase complex. Activated IRAK1/4 signaling, in turn, re-establishes pro-survival signals through the activation of the Ras/MAPK and NF-κB pathways, thereby circumventing the effects of FLT3 inhibition.[1][2] this compound's inhibition of IRAK1 and IRAK4 effectively blocks this escape route, leading to a more durable anti-leukemic response.[1]
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| FLT3 | <0.5 | |
| IRAK1 | 22.6 | [1] |
| IRAK4 | 0.8 | [1] |
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM13 | FLT3-ITD | Not Reported | [1] |
| MV4;11 | FLT3-ITD | Not Reported | [1] |
| Model | Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| FLT3-ITD AML Xenograft | This compound | Significant | Superior to current targeted FLT3 therapies | [1] |
Signaling Pathways
The dual inhibitory action of this compound profoundly impacts the signaling networks within AML cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the methodologies described by Melgar et al. (2019).[1]
Cell Lines and Primary AML Samples
-
Cell Lines: MOLM13 and MV4;11 human AML cell lines, known to harbor the FLT3-ITD mutation, were utilized. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Primary AML Samples: Bone marrow mononuclear cells from AML patients were isolated by Ficoll-Paque density gradient centrifugation.
In Vitro Kinase Assays
The inhibitory activity of this compound against FLT3, IRAK1, and IRAK4 was determined using commercially available kinase assay kits. These assays typically involve incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the detection of a phosphorylated product.
Cell Viability and Apoptosis Assays
-
Cell Viability: AML cells were seeded in 96-well plates and treated with a dose-range of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis: Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
Immunoblotting
AML cells were treated with this compound for specified times, after which whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins, including FLT3, STAT5, ERK, and members of the NF-κB pathway. Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence were used for detection.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) were used for the xenograft studies.
-
Tumor Implantation: Human FLT3-ITD AML cells (e.g., MOLM13) were injected intravenously into the mice.
-
Treatment: Once leukemia was established, mice were treated with this compound or a vehicle control, typically via oral gavage, on a daily schedule.
-
Efficacy Assessment: The anti-leukemic efficacy of this compound was evaluated by monitoring overall survival and by quantifying the leukemic burden in the bone marrow, spleen, and peripheral blood using flow cytometry for human CD45-positive cells.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for FLT3-mutant AML by addressing the critical challenge of adaptive resistance. Its dual inhibitory mechanism against both the primary oncogenic driver (FLT3) and a key resistance pathway (IRAK1/4) provides a strong rationale for its continued development. The preclinical data robustly support its potent anti-leukemic activity and superior efficacy compared to single-agent FLT3 inhibitors. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in patients with relapsed or refractory FLT3-mutant AML. Future research may also explore the potential of this compound in other hematologic malignancies where FLT3 and/or IRAK1/4 signaling play a role.
References
Dual FLT3 and IRAK1/4 Inhibition: A Novel Strategy to Overcome Adaptive Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), a hematologic malignancy characterized by frequent FLT3 mutations. However, the clinical efficacy of FLT3 inhibitors is often hampered by the emergence of adaptive resistance, a phenomenon that allows cancer cells to survive and proliferate despite targeted therapy. Recent research has illuminated a critical mechanism of this resistance: the compensatory activation of the Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1/4) signaling pathway. This whitepaper provides a comprehensive overview of the scientific rationale for the dual inhibition of FLT3 and IRAK1/4 as a promising therapeutic strategy to overcome adaptive resistance in AML. We will delve into the intricate signaling pathways of FLT3 and IRAK1/4, present preclinical and clinical data for dual inhibitors, and provide detailed experimental protocols for key assays in this field of research.
Introduction: The Challenge of FLT3-Mutated AML and Adaptive Resistance
Acute Myeloid Leukemia is an aggressive cancer of the myeloid line of blood cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately one-third of patients[1][2]. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic blasts[1][2][3]. This has made FLT3 an attractive therapeutic target.
While first and second-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance[1][4]. Resistance mechanisms can be categorized as primary (pre-existing) or secondary (acquired). A key mechanism of acquired resistance is the activation of alternative survival pathways that bypass the inhibited FLT3 signaling. Notably, studies have revealed that inhibition of FLT3 can lead to the upregulation and activation of the IRAK1/4 signaling cascade, a key component of the innate immune response, which in turn promotes cancer cell survival[5][6][7][8]. This adaptive response underscores the need for therapeutic strategies that can simultaneously target both FLT3 and the compensatory survival pathways.
The Intertwined Signaling Networks of FLT3 and IRAK1/4
The FLT3 Signaling Pathway
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells[9]. In the presence of its ligand (FL), FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. In FLT3-mutated AML, the receptor is constitutively active, leading to ligand-independent signaling. The primary downstream pathways activated by FLT3 include (Figure 1):
-
RAS/MAPK Pathway: Promotes cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
STAT5 Pathway: Contributes to cell proliferation and anti-apoptotic signaling[9][10].
The IRAK1/4 Signaling Pathway
IRAKs are key mediators of the innate immune response, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R)[5][6][11]. The signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or IL-1 to its receptor. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 is the most upstream and essential kinase in the pathway, responsible for phosphorylating and activating IRAK1[11][12][13]. Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which regulate the expression of pro-inflammatory cytokines and cell survival genes (Figure 2)[5][14]. Dysregulation of this pathway has been implicated in various cancers[5][11].
The Crosstalk: FLT3 Inhibition and IRAK1/4 Upregulation
The rationale for dual FLT3 and IRAK1/4 inhibition stems from the discovery that FLT3-mutant AML cells adapt to FLT3 inhibitors by upregulating IRAK signaling[6][7][8]. Kinome screening and gene expression analyses have shown that treatment with FLT3 inhibitors leads to the activation of innate immune stress response pathways, with IRAK1 and IRAK4 being key mediators[6][15]. This compensatory activation of IRAK signaling provides a survival advantage to the leukemic cells, thereby limiting the efficacy of FLT3 monotherapy[7][8]. The proposed mechanism involves the increased expression of upstream TLRs, such as TLR9, following FLT3 inhibition, which in turn activates the IRAK-mediated survival pathway[7][8]. Therefore, the concurrent inhibition of both FLT3 and IRAK1/4 is a logical approach to counteract this adaptive resistance mechanism and achieve a more profound and durable anti-leukemic effect[7][8][15].
Preclinical and Clinical Evidence for Dual Inhibition
Several dual FLT3 and IRAK1/4 inhibitors are in preclinical and clinical development, with Emavusertib (B3028269) (CA-4948) being the most clinically advanced.
Emavusertib (CA-4948)
Emavusertib is a potent, orally bioavailable small molecule inhibitor of both IRAK4 and FLT3[16][17][18][19]. Preclinical studies have demonstrated its ability to inhibit TLR signaling and induce apoptosis in various hematologic malignancies[17][20]. In AML models, Emavusertib has shown anti-leukemic activity in both FLT3-wild-type and FLT3-mutated contexts[17].
The ongoing Phase 1/2 TakeAim Leukemia trial (NCT04278768) is evaluating Emavusertib as a monotherapy and in combination with other agents in patients with relapsed or refractory AML and myelodysplastic syndromes (MDS)[8][21][22]. Preliminary results have been encouraging, demonstrating a manageable safety profile and anti-leukemic activity, particularly in patients with FLT3 mutations and splicing factor mutations (SF3B1 and U2AF1), which are also known to activate IRAK4 signaling[9][21][23].
Table 1: Preclinical Activity of Emavusertib (CA-4948)
| Parameter | Value | Cell Line/Model | Reference |
| IRAK4 IC50 | 57 nM | FRET kinase assay | [24] |
| FLT3 Inhibition | Antiproliferative activity demonstrated | FLT3-mutated AML cells | [17][19] |
| THP-1 Cell Cytokine Release IC50 | <250 nM (for TNF-α, IL-1β, IL-6, IL-8) | TLR-stimulated THP-1 cells | [19] |
| In vivo Efficacy | Tumor growth inhibition | DLBCL PDX and AML mouse models | [17] |
Table 2: Clinical Efficacy of Emavusertib in Relapsed/Refractory AML (TakeAim Leukemia Trial - Preliminary Data)
| Patient Population | Response Metric | Response Rate | Reference |
| FLT3-mutated AML | Complete Response (CR) | 3/11 | [9] |
| CR with partial hematologic recovery (CRh) | 1/11 | [9] | |
| Morphological Leukemia-Free State (MLFS) | 2/11 | [9] | |
| Spliceosome-mutated AML | CR/CRh | 40% (2/5) | [21] |
| Overall R/R AML (response-evaluable) | Objective Responses (CR, CRi/CRh, MLFS) | 10/19 | [9] |
Other Investigational Dual Inhibitors
Researchers have developed other dual FLT3 and IRAK1/4 inhibitors, such as this compound, which has demonstrated potent inhibition of FLT3, IRAK1, and IRAK4 in preclinical models[4][11][13][16][25]. This compound effectively overcame adaptive resistance to FLT3 inhibitors in vitro and in vivo[4][7][23][25]. The development of such multi-targeted agents highlights the growing interest in this therapeutic strategy.
Table 3: Preclinical Activity of this compound
| Target | IC50/Kd | Reference |
| FLT3 | <0.5 nM (IC50) | [4][11] |
| IRAK1 | 22.6 nM (IC50) | [4][11] |
| IRAK4 | 0.8 nM (IC50) | [4][11] |
| FLT3 | 0.3 nM (Kd) | [16] |
| IRAK1 | 2.9 nM (Kd) | [16] |
| IRAK4 | 0.3 nM (Kd) | [16] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate dual FLT3 and IRAK1/4 inhibitors.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of a compound against purified FLT3, IRAK1, and IRAK4 kinases.
General Protocol (using ADP-Glo™ Luminescent Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a 2X kinase/buffer solution containing the purified recombinant kinase (FLT3, IRAK1, or IRAK4) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate (e.g., Myelin Basic Protein for IRAK1/4, specific peptide for FLT3) and ATP at a concentration near the Km for the respective kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add the test inhibitor solution to the wells of a 96- or 384-well plate.
-
Add the 2X kinase/buffer solution to the wells and incubate briefly.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Note: Commercially available kits from providers like Promega, BPS Bioscience, and Thermo Fisher Scientific offer detailed protocols and reagents for these assays.[2][3][6][7][10][15][18][20][26][27][28][29]
Cell Viability Assays
Objective: To assess the effect of dual inhibitors on the viability and proliferation of AML cell lines.
General Protocol (using an ATP-based luminescence assay as an example):
-
Cell Seeding:
-
Culture AML cell lines (e.g., MOLM-13 for FLT3-ITD, THP-1 for FLT3-WT) under standard conditions.
-
Seed the cells in 96-well plates at a predetermined density (e.g., 10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the dual inhibitor and appropriate controls (e.g., single-agent FLT3 inhibitor, single-agent IRAK inhibitor, DMSO vehicle).
-
Add the compounds to the cell plates and incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that lyses the cells and measures the ATP content, which correlates with the number of viable cells.
-
Incubate briefly to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and calculate the IC50 value.
-
Note: Other methods like MTT or resazurin (B115843) reduction assays can also be used.[30][31][32]
AML Xenograft Models
Objective: To evaluate the in vivo efficacy of dual inhibitors in a preclinical animal model of AML.
General Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG) that can accept human cell grafts.
-
-
Cell Implantation:
-
Inject human AML cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells intravenously or subcutaneously into the mice.
-
-
Treatment:
-
Once the leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis for human CD45+ cells), randomize the mice into treatment and control groups.
-
Administer the dual inhibitor, single-agent controls, and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescence imaging or flow cytometry of peripheral blood.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, measure overall survival.
-
-
Pharmacodynamic Analysis:
-
Collect tumor or bone marrow samples at various time points to assess target engagement (e.g., by measuring the phosphorylation status of FLT3 and IRAK1).
-
Note: Detailed protocols for establishing AML PDX models are available and provide a more clinically relevant system for preclinical drug testing.[1][5][33][34][35][36]
Conclusion and Future Directions
The dual inhibition of FLT3 and IRAK1/4 represents a rational and promising therapeutic strategy to overcome adaptive resistance to FLT3 inhibitors in AML. The preclinical and emerging clinical data for dual inhibitors like Emavusertib are encouraging and support the continued investigation of this approach. Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from dual FLT3-IRAK1/4 inhibition.
-
Combination Therapies: Exploring rational combinations of dual inhibitors with other anti-leukemic agents to further enhance efficacy and prevent the emergence of new resistance mechanisms.
-
Expansion to Other Malignancies: Investigating the potential of this dual-inhibition strategy in other cancers where both FLT3 and IRAK signaling may play a role.
By targeting both the primary oncogenic driver and a key adaptive resistance pathway, dual FLT3 and IRAK1/4 inhibitors have the potential to significantly improve outcomes for patients with FLT3-mutated AML and other hematologic malignancies.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. curis.com [curis.com]
- 9. onclive.com [onclive.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.8. IRAK1 and IRAK4 Kinase Assay [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. selleckchem.com [selleckchem.com]
- 20. promega.ca [promega.ca]
- 21. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 23. ashpublications.org [ashpublications.org]
- 24. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. IRAK4 Kinase Enzyme System Application Note [promega.jp]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. IRAK1 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 30. Cell viability assay [bio-protocol.org]
- 31. tandfonline.com [tandfonline.com]
- 32. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 33. researchgate.net [researchgate.net]
- 34. journal.waocp.org [journal.waocp.org]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
The Discovery and Synthesis of NCGC1481: A Multi-Kinase Inhibitor Targeting Adaptive Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC1481 is a potent, type I kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4. Its discovery represents a significant advancement in the strategy to combat adaptive resistance in Acute Myeloid Leukemia (AML), a common and aggressive hematological malignancy. Approximately 25-30% of AML cases harbor mutations in the FLT3 gene, leading to constitutive kinase activation and poor prognosis. While targeted FLT3 inhibitors have shown initial clinical efficacy, relapse due to adaptive resistance, often involving the upregulation of IRAK1/4 signaling, remains a major challenge. This compound was identified through a high-throughput screening campaign designed to find dual inhibitors of both FLT3 and the IRAK1/4 pathways. This multi-targeted approach aims to preemptively block this escape mechanism, leading to more durable therapeutic responses. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The development of this compound was driven by the clinical observation of adaptive resistance to FLT3 inhibitors in AML patients. Treatment with FLT3 inhibitors can lead to a compensatory upregulation of signaling pathways that promote cell survival, with the IRAK1/4-mediated innate immune signaling pathway being a key escape route. To address this, a high-throughput screen was initiated to identify small molecules capable of simultaneously inhibiting both FLT3 and IRAK1/4 kinases[1].
This compound emerged from an imidazopyridine chemical series as a lead compound with potent inhibitory activity against both target classes[2]. It was identified as a "tool compound" that established the importance of IRAK-mediated signaling in adaptive resistance, paving the way for the development of more advanced compounds in the same series[2].
Quantitative Biological Data
This compound has been demonstrated to be a highly potent inhibitor of its target kinases. The following tables summarize the key quantitative data for this compound's inhibitory activity.
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) |
| FLT3 | <0.5 | 0.3 |
| IRAK1 | 22.6 | 2.9 |
| IRAK4 | 0.8 | 0.3 |
| FLT3 (D835Y) | - | 0.29 |
Table 1: In vitro inhibitory potency and binding affinity of this compound against target kinases.[3][4]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, it is described as an imidazopyridine derivative. The synthesis of related imidazopyridine-based kinase inhibitors typically involves a multi-step process. Below is a representative synthetic scheme for the construction of a substituted imidazopyridine core, which would be adapted for the specific synthesis of this compound.
Representative Synthesis of an Imidazopyridine Core:
A common route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. Further functionalization can be achieved through standard cross-coupling reactions to install various substituents.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by simultaneously blocking two critical signaling pathways implicated in AML cell proliferation and survival.
FLT3 Signaling Pathway: In AML, FLT3 mutations lead to its constitutive activation, triggering downstream pathways such as RAS/MAPK and PI3K/AKT, which drive uncontrolled cell growth and inhibit apoptosis.
IRAK1/4 Signaling Pathway: Upon treatment with FLT3 inhibitors, some AML cells adapt by upregulating innate immune signaling pathways. The IRAK1/4 kinase complex is a central node in this pathway, and its activation can re-establish pro-survival signaling, including the NF-κB and MAPK pathways, thereby conferring resistance to FLT3 inhibition.
By inhibiting both FLT3 and IRAK1/4, this compound provides a dual blockade, preventing the initial oncogenic signaling and the subsequent adaptive resistance mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard practices in the field.
In Vitro Kinase Inhibition Assay (Representative)
This assay determines the concentration of this compound required to inhibit 50% of the activity of the target kinases (IC50). A common method is a luminescence-based assay that quantifies ATP consumption.
-
Materials:
-
Recombinant human FLT3, IRAK1, and IRAK4 enzymes
-
Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound serial dilutions
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the kinase, substrate, and this compound dilutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MOLM-14)
This assay measures the effect of this compound on the proliferation of the FLT3-ITD positive human AML cell line, MOLM-14.
-
Materials:
-
MOLM-14 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed MOLM-14 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of FLT3 and IRAK1 Phosphorylation
This experiment assesses the ability of this compound to inhibit the phosphorylation of its targets in a cellular context.
-
Materials:
-
MOLM-14 cells
-
RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture MOLM-14 cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
The intensity of the phospho-protein bands relative to the total protein and loading control indicates the extent of target inhibition.
-
Conclusion
This compound is a pioneering multi-kinase inhibitor designed to address the significant clinical challenge of adaptive resistance to FLT3 inhibitors in AML. By simultaneously targeting the primary oncogenic driver (mutant FLT3) and a key resistance pathway (IRAK1/4 signaling), this compound represents a rational and promising therapeutic strategy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on novel therapies for AML and other malignancies driven by similar resistance mechanisms. Further optimization of the imidazopyridine series, building upon the foundation laid by this compound, holds the potential to deliver next-generation therapeutics with improved efficacy and more durable clinical responses.
References
- 1. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
NCGC1481: A Dual FLT3 and IRAK1/4 Inhibitor for Overcoming Adaptive Resistance in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC1481 is a novel, potent, type I kinase inhibitor that demonstrates significant promise in the treatment of Acute Myeloid Leukemia (AML), particularly in cases featuring FMS-like tyrosine kinase 3 (FLT3) mutations. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action as a dual inhibitor of FLT3 and Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK1/4), a characteristic that enables it to overcome adaptive resistance mechanisms often observed with single-agent FLT3 inhibitors. This guide includes detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the relevant signaling pathways to provide a thorough resource for the scientific community.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C₂₁H₂₃N₇O and a molecular weight of 389.46 g/mol .[1] Its structure is characterized by a central imidazo[1,2-a]pyridine (B132010) core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₇O | [1] |
| Molecular Weight | 389.46 g/mol | [1] |
| CAS Number | 2193085-94-6 | |
| SMILES String | CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1 | |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
Mechanism of Action
This compound functions as a potent, ATP-competitive, type I kinase inhibitor, targeting both FLT3 and the IRAK1/4 kinases.[1] This dual inhibitory activity is central to its efficacy in overcoming adaptive resistance in FLT3-mutant AML.[2][3][4][5]
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, driving leukemic cell proliferation and survival through downstream signaling pathways including PI3K/AKT, RAS/MEK/ERK, and STAT5.[6][7][8] While targeted FLT3 inhibitors can initially be effective, resistance often develops through the activation of alternative survival pathways.[2][4][5] One such mechanism is the compensatory activation of the innate immune signaling pathway mediated by IRAK1 and IRAK4.[2][4][5]
By simultaneously inhibiting both FLT3 and IRAK1/4, this compound not only directly targets the primary oncogenic driver but also preemptively blocks the key pathway responsible for adaptive resistance.[2] This leads to a more durable suppression of pro-survival signaling and enhanced antileukemic activity.[2]
FLT3 Signaling Pathway
The FLT3 signaling cascade is a critical driver of cell proliferation and survival in AML. In its mutated, constitutively active form (FLT3-ITD), it signals through several key downstream pathways.
IRAK1/4 Signaling Pathway and Adaptive Resistance
The IRAK1/4 signaling pathway is a key component of the innate immune response. Its activation in AML cells following FLT3 inhibition contributes to adaptive resistance.
Biological Activity and Efficacy
This compound exhibits potent inhibitory activity against FLT3, IRAK1, and IRAK4, leading to significant antileukemic effects in both in vitro and in vivo models of FLT3-mutant AML.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against its target kinases has been quantified through biochemical assays.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| FLT3 | <0.5 | |
| IRAK1 | 22.6 | |
| IRAK4 | 0.8 |
In Vitro Anti-leukemic Activity
This compound demonstrates potent cytotoxicity against AML cell lines harboring FLT3 mutations.
Table 3: In Vitro Cell Viability (IC₅₀) of this compound in AML Cell Lines (72-hour treatment)
| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) | Reference |
| MOLM-13 | FLT3-ITD (heterozygous) | ~200 | [9] |
| MV4-11 | FLT3-ITD (homozygous) | 1.0 | [10] |
| MOLM-14 | FLT3-ITD | 43 | [11] |
| MOLM-14-D835Y | FLT3-ITD, D835Y | 35 | [11] |
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The in vivo efficacy of this compound was evaluated in a patient-derived xenograft model of AML with FLT3-ITD and a D835Y resistance mutation.
Table 4: In Vivo Efficacy of this compound in a FLT3-ITD(D835Y) AML PDX Model
| Treatment Group | Dose | Median Survival (days) | Reference |
| Vehicle | - | 57 | [12] |
| AC220 (Quizartinib) | 10 mg/kg/day | 64 | [12] |
| Gilteritinib | 30 mg/kg/day | 71 | [12] |
| This compound | 30 mg/kg/day | >93 (6 of 8 mice alive at day 93) | [11][12] |
These results demonstrate the superior in vivo efficacy of this compound compared to other FLT3 inhibitors, particularly in the context of resistance mutations.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
LanthaScreen™ Eu Kinase Binding Assay (for FLT3)
This assay is used to determine the binding affinity of inhibitors to the FLT3 kinase.
Materials:
-
LanthaScreen™ Eu-anti-GST Antibody
-
FLT3 Kinase
-
LanthaScreen™ Kinase Tracer
-
Test compound (this compound)
-
Kinase Buffer
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound at 4 times the final desired concentration in kinase buffer.
-
Prepare a 2X solution of FLT3 kinase and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed AML cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[13][14]
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14][15]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated controls and plot cell viability against drug concentration to determine the IC₅₀ value.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment of an AML PDX model and its use for evaluating the in vivo efficacy of this compound.
Materials:
-
Primary AML patient cells (e.g., with FLT3-ITD(D835Y) mutation)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)
-
This compound formulated for in vivo administration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw and prepare a single-cell suspension of primary AML patient cells in PBS.
-
Anesthetize 6- to 8-week-old NSG mice.
-
Inject 1-2 x 10⁶ viable AML cells into the femur of each mouse (intrafemoral injection).[16]
-
Monitor mice for signs of engraftment by analyzing peripheral blood for the presence of human AML cells (e.g., weekly starting from 3-4 weeks post-injection).[17]
-
Once engraftment is confirmed, randomize mice into treatment groups (vehicle control, this compound, and comparator agents).
-
Administer this compound at the specified dose and schedule (e.g., 30 mg/kg, once daily by oral gavage).[11]
-
Monitor animal body weight and overall health regularly.
-
Monitor tumor burden by periodic peripheral blood analysis or other imaging modalities.
-
Continue treatment and monitoring until a predefined endpoint (e.g., ethical endpoint based on disease progression or a set study duration).
-
Analyze survival data and tumor burden at the end of the study.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for FLT3-mutant AML. Its unique dual inhibitory mechanism, targeting both the primary oncogenic driver FLT3 and the key adaptive resistance pathway mediated by IRAK1/4, provides a strong rationale for its continued investigation. The potent in vitro and superior in vivo efficacy, particularly against clinically relevant resistance mutations, underscore its potential to improve outcomes for patients with this challenging disease. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to translate this promising compound into a clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 4. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IRAK1/4 in Mediating Resistance to FLT3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While targeted FLT3 inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance. A key mechanism of this acquired resistance is the activation of alternative pro-survival signaling pathways, with the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4 emerging as critical mediators. This technical guide provides an in-depth overview of the role of the IRAK1/4 signaling axis in conferring resistance to FLT3 inhibitors in AML. We will explore the underlying molecular mechanisms, present key preclinical data for novel dual FLT3 and IRAK1/4 inhibitors, and provide detailed experimental protocols for investigating this resistance pathway.
Introduction: The Challenge of FLT3 Inhibitor Resistance in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Activating mutations in the FLT3 receptor tyrosine kinase, most commonly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are a significant driver of leukemogenesis.[1] The development of small molecule FLT3 inhibitors, such as quizartinib (B1680412) and gilteritinib, has represented a major advancement in the treatment of FLT3-mutated AML. However, the initial positive responses are often followed by relapse due to the emergence of drug-resistant leukemic clones.[2]
While secondary mutations in the FLT3 kinase domain can contribute to resistance, a substantial proportion of resistant cases are driven by the activation of bypass signaling pathways that render the leukemic cells independent of FLT3 signaling for their survival and proliferation.[2] One of the most significant of these adaptive resistance mechanisms is the compensatory activation of the IRAK1 and IRAK4 signaling cascade.
IRAK1/4: Central Nodes in a Pro-Survival Signaling Network
IRAK1 and IRAK4 are serine/threonine kinases that are essential components of the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, leading to the recruitment and activation of IRAK4. IRAK4, in turn, phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB), and other pro-inflammatory and pro-survival pathways like MAPK and STAT signaling.
In the context of FLT3-mutated AML, treatment with FLT3 inhibitors leads to a compensatory upregulation and activation of the IRAK1/4 pathway.[2][3] This adaptive response allows the leukemic cells to maintain the activity of crucial downstream survival pathways, effectively bypassing the therapeutic blockade of FLT3.
Therapeutic Strategy: Dual Inhibition of FLT3 and IRAK1/4
The discovery of the role of IRAK1/4 in FLT3 inhibitor resistance has led to the development of a novel therapeutic strategy: the simultaneous inhibition of both FLT3 and the IRAK1/4 kinases. The rationale behind this approach is that by co-targeting the primary oncogenic driver (FLT3) and the key resistance pathway (IRAK1/4), it may be possible to achieve a more profound and durable anti-leukemic response and prevent the emergence of resistant clones.
Several dual FLT3 and IRAK1/4 inhibitors are currently in preclinical and early clinical development. These agents have shown promise in overcoming adaptive resistance in cellular and animal models of FLT3-mutated AML.
Quantitative Data on Dual FLT3 and IRAK1/4 Inhibitors
The following tables summarize key quantitative data from preclinical studies of dual FLT3 and IRAK1/4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Dual FLT3/IRAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| NCGC1481 | FLT3 | <0.5 | [4] |
| IRAK1 | 22.6 | [4] | |
| IRAK4 | 0.8 | [4] | |
| Emavusertib (B3028269) (CA-4948) | IRAK4 | 57 | [1] |
| FLT3 | Data not specified | [1] |
Table 2: Cellular Activity of Dual FLT3/IRAK Inhibitors in FLT3-ITD AML Cell Lines
| Cell Line | Compound | Assay | Endpoint | Value | Reference |
| MOLM-13 | Emavusertib (CA-4948) | Viability | IC50 | 150 nM | [5] |
| MV4-11 | Quizartinib + IRAK-Inhibitor | Apoptosis | Annexin V-positive cells | Significantly increased vs. single agents | [3] |
| MLL-AF9;FLT3-ITD | Quizartinib + IRAK-Inhibitor | Apoptosis | Annexin V-negative cells | 2.1% (combination) vs. 71.8% (Quizartinib alone) | [3] |
Table 3: In Vivo Efficacy of Dual FLT3/IRAK Inhibitors in AML Xenograft Models
| AML Model | Compound | Dosing | Outcome | Reference |
| MV4-11 Xenograft | Emavusertib (CA-4948) | 100 mg/kg, oral, daily | Complete tumor regression | [6] |
| OCI-LY10 Xenograft | Emavusertib (CA-4948) | 25-150 mg/kg, oral, daily for 14 days | Tumor growth inhibition | [1] |
| FLT3-ITD AML Xenograft | This compound | Not specified | Effective targeting of resistant xenografts | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of IRAK1/4-mediated resistance to FLT3 inhibitors.
5.1. Cell Culture and Reagents
-
Cell Lines:
-
MV4-11 (FLT3-ITD positive human AML cell line)
-
MOLM-13 (FLT3-ITD positive human AML cell line)
-
HEK293T (for NF-κB reporter assays)
-
-
Culture Medium:
-
For AML cell lines: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HEK293T cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Inhibitors:
5.2. Immunoblotting for Phosphorylated and Total Proteins
This protocol is for the detection of phosphorylated IRAK1 (p-IRAK1), total IRAK1, phosphorylated FLT3 (p-FLT3), and total FLT3.
-
Cell Lysis:
-
Treat AML cells with inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
p-IRAK1 (Thr209) (Cell Signaling Technology, #11927): 1:1000
-
IRAK1 (Cell Signaling Technology, #4504): 1:1000
-
p-FLT3 (Tyr591) (Cell Signaling Technology, #3461): 1:1000
-
FLT3 (Cell Signaling Technology, #3462): 1:1000
-
β-actin (loading control) (Cell Signaling Technology, #4970): 1:2000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
5.3. Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the inhibitors for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
5.4. Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Treat AML cells with inhibitors for 24-48 hours.
-
-
Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
-
5.5. NF-κB Reporter Assay
This protocol uses a luciferase reporter assay in HEK293T cells.
-
Transfection:
-
Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with inhibitors for a specified time.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the control.
-
5.6. In Vivo Xenograft Studies
This protocol describes a subcutaneous xenograft model in immunodeficient mice.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million AML cells (e.g., MV4-11) into the flank of each mouse.
-
-
Drug Treatment:
-
When tumors reach a palpable size, randomize mice into treatment groups.
-
Administer inhibitors orally or via intraperitoneal injection at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting).
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Visualizations of Signaling Pathways and Experimental Workflows
Diagram 1: IRAK1/4-Mediated Resistance to FLT3 Inhibitors
Caption: IRAK1/4 signaling as a bypass mechanism to FLT3 inhibitor resistance.
Diagram 2: Experimental Workflow for Evaluating Dual FLT3/IRAK Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Preclinical Development of NCGC1481: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC1481 is a novel, potent, type I multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1][2] Developed by the National Center for Advancing Translational Sciences (NCATS), this small molecule was identified as a critical tool compound in establishing a new therapeutic strategy for Acute Myeloid Leukemia (AML).[3] Specifically, this compound was designed to overcome adaptive resistance to FLT3 inhibitors, a common mechanism of relapse in FLT3-mutant AML.[3][4] This resistance is often mediated by the compensatory activation of innate immune signaling pathways, including the IRAK1/4 complex.[4][5] By simultaneously inhibiting both FLT3 and the IRAK1/4 escape pathway, this compound has demonstrated superior efficacy in preclinical models compared to targeted FLT3 therapies alone.[3] This whitepaper provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, and the experimental protocols used for its characterization.
Introduction: The Challenge of Adaptive Resistance in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Activating mutations in the FLT3 receptor are found in approximately 30% of AML cases and are associated with a poor prognosis.[5] This has led to the development of several FLT3 tyrosine kinase inhibitors (TKIs). While these agents can induce initial clinical responses, relapse is common due to the development of resistance.[5]
One major mechanism of resistance is "adaptive resistance," where the cancer cells activate alternative survival pathways to bypass the inhibition of the primary target.[4] In the context of FLT3 inhibitors, AML cells can upregulate innate immune stress response pathways, prominently featuring the activation of the IRAK1 and IRAK4 kinases.[4][5] This compensatory signaling allows the leukemia cells to survive and proliferate despite the continued inhibition of FLT3.
To address this challenge, a high-throughput screen was conducted to identify compounds that could simultaneously inhibit both FLT3 and IRAK1/4.[3] this compound emerged from this effort as a potent dual inhibitor, serving as a proof-of-concept for this polypharmacological approach.[3]
Mechanism of Action
This compound is a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. Its primary mechanism is the simultaneous inhibition of the constitutively activated FLT3 receptor and the IRAK1/4-mediated compensatory signaling pathway. This dual targeting prevents the cancer cells from utilizing the IRAK-dependent escape route when FLT3 is inhibited, leading to more profound and durable anti-leukemic activity.
Quantitative Data Summary
This compound has been characterized through various in vitro assays to determine its potency and selectivity. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound against Target Kinases
| Target Kinase | Assay Type | Potency (IC50 / Kd) | Reference |
| FLT3 | IC50 | <0.5 nM | [1][2] |
| FLT3 | Kd | 0.3 nM | [2] |
| FLT3 (D835Y Mutant) | Kd | 0.29 nM | [2] |
| IRAK1 | IC50 | 22.6 nM | [1][2] |
| IRAK1 | Kd | 2.9 nM | [2] |
| IRAK4 | IC50 | 0.8 nM | [1][2] |
| IRAK4 | Kd | 0.3 nM | [2] |
Table 2: Kinase Selectivity Profile
This compound was profiled against a panel of 369 kinases to assess its selectivity. It demonstrated modest selectivity, with greater than 10-fold selectivity against over 80% of the kinases tested relative to its primary targets.[2] In a separate in situ kinase profiling platform (KiNativ), this compound inhibited 12 out of 259 kinases with an IC50 of less than 250 nM.[2] A comprehensive public dataset of the full kinase panel screening for this compound is not currently available.
Table 3: In Vitro Cellular Activity
| Cell Line | Genotype | Assay | Endpoint | Result | Reference |
| MOLM14 | FLT3-ITD | Viability | IC50 | Potent inhibition | [6] |
| MOLM14-R | FLT3-ITD (Resistant) | Viability | IC50 | Effective against resistant cells | [4] |
| MOLM14-FLT3-ITD(D835Y) | FLT3-ITD, D835Y | Viability | IC50 | Potent inhibition | [6] |
Table 4: In Vivo Efficacy in AML Xenograft Models
| Model | Cell Line / Patient Sample | Treatment | Key Outcome | Reference |
| Mouse Xenograft | MOLM14-FLT3-ITD(D835Y) | This compound (30 mg/kg/day) | Reduced leukemic burden | [6] |
| Patient-Derived Xenograft (PDX) | AML-5 (FLT3-ITD, D835Y) | This compound (30 mg/kg/day) | Significantly extended overall survival | [6] |
Note: Detailed pharmacokinetic and toxicology data for this compound are not extensively published, as it was characterized as a tool compound to validate the dual-inhibition hypothesis. Subsequent efforts focused on optimizing the chemical series to produce candidates with improved ADME/Tox profiles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assays (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinases (FLT3, IRAK1, IRAK4).
-
Methodology:
-
Recombinant human FLT3, IRAK1, and IRAK4 enzymes were used.
-
The assay was performed in a multi-well plate format.
-
Each well contained the respective kinase, a suitable substrate (e.g., a generic peptide substrate like poly-E4Y), and ATP.
-
This compound was serially diluted and added to the wells to achieve a range of final concentrations.
-
The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay ([32P]-ATP).
-
The data were normalized to control wells (no inhibitor) and background (no enzyme).
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Cell Viability Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of AML cell lines.
-
Methodology:
-
AML cell lines (e.g., MOLM14, harboring FLT3-ITD) were seeded in 96-well plates at a density of approximately 10,000 cells per well.
-
This compound was serially diluted in culture medium and added to the cells.
-
The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was read on a plate reader.
-
Data were normalized to vehicle-treated control cells, and IC50 values were determined by non-linear regression analysis.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma or NSGS) were used to prevent rejection of human cells.
-
Cell Engraftment: Mice were intravenously injected with human AML cells (e.g., 1 x 10^6 MOLM14-FLT3-ITD(D835Y) cells) or patient-derived AML cells.
-
Treatment: Once leukemia was established (confirmed by peripheral blood sampling and flow cytometry for human CD45+ cells), mice were randomized into treatment and control groups.
-
This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80) and administered daily by oral gavage at a dose of 30 mg/kg.[6] The control group received the vehicle alone.
-
Monitoring: Animal health and body weight were monitored daily. Leukemic burden was monitored weekly by flow cytometric analysis of peripheral blood or bone marrow aspirates for the percentage of human leukemic cells (hCD33+ or hCD45+).[6]
-
Endpoints: The primary endpoints were the reduction in leukemic burden at a specific time point and overall survival. Survival was monitored until the animals met pre-defined euthanasia criteria (e.g., >20% weight loss, signs of distress, hind-limb paralysis).
-
Logical Framework for Overcoming Adaptive Resistance
The development of this compound was based on a logical framework designed to preemptively counter a known mechanism of drug resistance.
Conclusion and Future Directions
This compound has been instrumental in validating the therapeutic hypothesis that dual inhibition of FLT3 and the IRAK1/4 adaptive resistance pathway can lead to superior anti-leukemic efficacy in preclinical models of FLT3-mutant AML.[3][4] The data demonstrate its high potency against the intended targets and its effectiveness in overcoming resistance both in vitro and in vivo.[2][6]
As an early tool compound, the preclinical development of this compound did not progress to full ADME/Tox characterization for clinical candidacy. Instead, it served as the foundation for a medicinal chemistry program to develop optimized next-generation inhibitors with improved pharmacokinetic properties and safety profiles. The insights gained from this compound continue to guide the development of novel polypharmacological strategies aimed at producing more durable responses in AML and other cancers prone to adaptive resistance. Further clinical work with optimized multi-kinase FLT3-IRAK1/4 inhibitors could support their use in treating acute myeloid leukemia.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 4. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-faceted Impact of NCGC1481 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC1481 is a novel multi-kinase inhibitor demonstrating significant promise in overcoming therapeutic resistance in Acute Myeloid Leukemia (AML). By potently and simultaneously targeting FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, this compound disrupts key oncogenic signaling pathways and counteracts the adaptive resistance mechanisms that limit the efficacy of single-agent FLT3 inhibitors. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.
Introduction
Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of Acute Myeloid Leukemia (AML) cases, making it a prime therapeutic target.[1] While FLT3 inhibitors have shown initial clinical efficacy, their long-term success is often hampered by the development of resistance. This resistance can be target-dependent, through secondary mutations in FLT3, or target-independent, via the activation of alternative survival pathways, a phenomenon known as adaptive resistance.[2]
Recent research has identified the innate immune signaling pathway, mediated by IRAK1 and IRAK4, as a critical driver of adaptive resistance to FLT3 inhibitors.[2] Inhibition of FLT3 leads to a compensatory upregulation of IRAK1/4 signaling, which in turn reactivates downstream pro-survival pathways such as RAS/MAPK and NF-κB.[3] this compound was developed as a potent dual inhibitor of FLT3 and IRAK1/4 to simultaneously block the primary oncogenic driver and the key adaptive resistance mechanism.[3][4]
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against its primary targets, FLT3, IRAK1, and IRAK4. The following tables summarize the key quantitative data gathered from in vitro assays.
| Target | Parameter | Value | Reference |
| FLT3 | IC50 | <0.5 nM | [5] |
| IRAK1 | IC50 | 22.6 nM | [5] |
| IRAK4 | IC50 | 0.8 nM | [5] |
Table 1: IC50 Values of this compound
| Target | Parameter | Value | Reference |
| FLT3 | Kd | 0.3 nM | [6] |
| IRAK1 | Kd | 2.9 nM | [6] |
| IRAK4 | Kd | 0.3 nM | [6] |
Table 2: Dissociation Constants (Kd) of this compound
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effect by impinging on two major signaling axes: the FLT3 pathway and the IRAK1/4-mediated innate immune signaling pathway.
The FLT3 Signaling Pathway
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation and the subsequent engagement of multiple downstream pro-survival and proliferative pathways.[7][8][9] Key among these are the PI3K/AKT, RAS/MAPK, and JAK/STAT5 pathways.[1][7][10] this compound directly inhibits the kinase activity of FLT3, thereby blocking the initiation of these downstream signals.[6]
The IRAK1/4 Signaling Pathway and Adaptive Resistance
The development of adaptive resistance to FLT3 inhibitors is frequently mediated by the activation of the IRAK1/4 signaling cascade.[2] This pathway is typically initiated by Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of MyD88 and the subsequent phosphorylation and activation of IRAK4 and IRAK1.[11][12] Activated IRAK1 then interacts with TRAF6, culminating in the activation of the transcription factors NF-κB and AP-1 (via the MAPK pathway), which drive the expression of pro-inflammatory and pro-survival genes.[11][13] this compound's inhibition of IRAK1 and IRAK4 prevents this compensatory signaling, thereby restoring sensitivity to FLT3 inhibition.[3]
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paper: Novel Small Molecule FLT3 Inhibitors for the Treatment of FLT3-ITD AML [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
NCGC1481: A Type I Kinase Inhibitor Targeting FLT3 and IRAK1/4 for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCGC1481 is a potent, small-molecule, type I kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1][2] Primarily investigated for its therapeutic potential in Acute Myeloid Leukemia (AML), this compound has demonstrated the ability to overcome adaptive resistance to conventional FLT3 inhibitors.[2][3] This is achieved through its dual-targeting mechanism, which simultaneously blocks the primary oncogenic signaling from mutant FLT3 and the compensatory activation of innate immune stress response pathways mediated by IRAK1/4.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a type I kinase inhibitor, binding to the active conformation of the ATP-binding pocket of its target kinases.[1] In the context of FLT3-mutant AML, its primary mechanism involves the direct inhibition of constitutively active FLT3, a receptor tyrosine kinase that drives leukemic cell proliferation and survival.[2]
A key feature of this compound is its ability to counteract adaptive resistance, a common mechanism of relapse in patients treated with FLT3 inhibitors.[2][3] This resistance is often mediated by the upregulation of alternative survival pathways, including the innate immune signaling cascade involving IRAK1 and IRAK4.[2] By potently inhibiting both FLT3 and the IRAK1/4 complex, this compound effectively shuts down both the primary oncogenic driver and a key escape route, leading to superior anti-leukemic activity in preclinical models.[2][3]
While the downstream signaling of FLT3 can involve the Rho kinase (ROCK) and LIM kinase (LIMK) pathways, there is currently no publicly available data to suggest that this compound directly inhibits ROCK or LIMK1.
Data Presentation
The inhibitory activity of this compound against its primary kinase targets has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | Assay Type | Value Type | Value (nM) | Reference |
| FLT3 | IC50 | IC50 | <0.5 | [1][2] |
| IRAK1 | IC50 | IC50 | 22.6 | [1][2] |
| IRAK4 | IC50 | IC50 | 0.8 | [1][2] |
Table 2: Cellular Activity of this compound in FLT3-Mutant AML Cell Lines
| Cell Line | Mutation Status | Assay Type | Value Type | Value (nM) | Reference |
| MOLM-14 | FLT3-ITD | Cell Viability | IC50 | Not specified | [2] |
| MV4-11 | FLT3-ITD | Cell Viability | IC50 | Not specified |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize this compound. These are based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from standard luminescence-based kinase assays and is suitable for determining the IC50 of this compound against FLT3 and IRAK kinases.
Materials:
-
Recombinant human FLT3, IRAK1, or IRAK4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein for FLT3)
-
ATP at a concentration near the Km for the specific kinase
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the kinase enzyme in kinase assay buffer and add 10 µL to each well. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Add 10 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of AML cell lines such as MOLM-14 and MV4-11.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of FLT3 and its downstream signaling proteins in AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol describes a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.[4]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MOLM-14)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Resuspend AML cells in PBS (optionally mixed with Matrigel) and inject subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
Caption: this compound dual-inhibits FLT3-ITD and IRAK1/4 signaling.
Caption: Workflow for the characterization of this compound.
Caption: FLT3-ITD signaling can activate the downstream ROCK/LIMK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCGC1481 in Acute Myeloid Leukemia (AML) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC1481 is a potent, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), and while targeted FLT3 inhibitors can be initially effective, adaptive resistance often leads to relapse.[1][3] This resistance can be mediated by the activation of innate immune signaling pathways, including the IRAK1/4 complex.[1][4] this compound was developed to simultaneously inhibit both FLT3 and the IRAK1/4-mediated resistance pathway, demonstrating superior efficacy in preclinical models compared to conventional FLT3 inhibitors.[1][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK1 | 22.6 |
| IRAK4 | 0.8 |
Data sourced from Melgar K, et al. Sci Transl Med. 2019.[1][2]
Table 2: Cellular Activity of this compound in FLT3-Mutant AML Cell Lines
| Cell Line | FLT3 Mutation | This compound IC50 (nM) |
| MOLM14 | FLT3-ITD | Not explicitly stated |
| MOLM14-FLT3-ITD(D835Y) | FLT3-ITD, D835Y | 35 |
Data for MOLM14-FLT3-ITD(D835Y) sourced from a study on targeting AML-associated FLT3 mutations.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
AML Cell Culture
Materials:
-
AML cell lines (e.g., MOLM14, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and plates
Protocol:
-
Culture AML cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase before starting experiments.
Cell Viability Assay (MTT or CellTiter-Glo)
Materials:
-
Cultured AML cells
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates (for CellTiter-Glo) or standard 96-well plates (for MTT)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cultured AML cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
Western Blot Analysis
Materials:
-
Cultured AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat AML cells (e.g., MOLM14) with this compound at various concentrations for a specified time (e.g., 90 minutes).[6]
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.[6]
References
- 1. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Technology - Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance [nih.technologypublisher.com]
- 4. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MOLM-14 Cell Line Treatment with NCGC1481
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MOLM-14 cell line is a human acute myeloid leukemia (AML) cell line characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene. This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival, and is associated with a poor prognosis in AML patients. NCGC1481 is a potent, type I kinase inhibitor that targets not only FLT3 but also Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1] This dual inhibitory activity makes this compound a promising therapeutic agent for overcoming both primary and acquired resistance to conventional FLT3 inhibitors in AML.
These application notes provide detailed protocols for treating the MOLM-14 cell line with this compound and assessing its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK1 | 22.6 |
| IRAK4 | 0.8 |
Data compiled from publicly available sources.[1]
Table 2: Representative Cell Viability Data of MOLM-14 Cells Treated with this compound
| This compound Concentration (nM) | Percent Viability (72h) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 50 | 15% |
| 100 | 5% |
| 500 | <1% |
Representative data based on typical dose-response effects of potent inhibitors on sensitive cell lines.
Table 3: Representative Apoptosis Induction in MOLM-14 Cells Treated with this compound
| This compound Concentration (nM) | Percent Apoptotic Cells (Annexin V positive, 48h) |
| 0 (Vehicle) | 5% |
| 10 | 35% |
| 50 | 70% |
| 100 | 90% |
Representative data based on typical apoptosis assay results.[2]
Experimental Protocols
MOLM-14 Cell Culture
Materials:
-
MOLM-14 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile, vented cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryovial of MOLM-14 cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 2 x 10^5 and 2 x 10^6 cells/mL by splitting the culture every 2-3 days with fresh medium.
Cell Viability Assay (MTS Assay)
Materials:
-
MOLM-14 cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed MOLM-14 cells at a density of 1 x 10^4 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells to achieve the final desired concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Apoptosis Assay (Annexin V Staining)
Materials:
-
MOLM-14 cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat MOLM-14 cells with this compound or vehicle as described for the viability assay for 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Signaling Pathways
Materials:
-
MOLM-14 cells treated with this compound or vehicle
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MOLM-14 cells and treat with this compound or vehicle for the desired time (e.g., 2-6 hours).
-
Harvest approximately 1-2 x 10^6 cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for treating MOLM-14 cells with this compound.
Caption: this compound inhibits FLT3 and IRAK1/4 signaling pathways in AML.
References
Application Notes and Protocols for MV4-11 Cell Viability Assay with NCGC1481
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) is a common driver of leukemogenesis, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, is a widely utilized in vitro model for studying FLT3-mutated AML and for the preclinical evaluation of targeted inhibitors.
NCGC1481 is a potent, multi-kinase inhibitor targeting FLT3, Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1][2] Its ability to simultaneously inhibit both FLT3 and the IRAK1/4-mediated immune signaling pathways presents a promising strategy to overcome adaptive resistance observed with other FLT3 inhibitors.[1][2] This document provides detailed protocols for assessing the viability of MV4-11 cells in response to treatment with this compound using a luminescent-based cell viability assay.
Data Presentation
The efficacy of this compound and other FLT3 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits a biological process by 50%. The following table summarizes the enzymatic inhibitory activity of this compound.
| Compound | Target | IC50 (nM) | Reference |
| This compound | FLT3 | <0.5 | [2] |
| This compound | IRAK1 | 22.6 | [2] |
| This compound | IRAK4 | 0.8 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell viability assay.
References
Application Notes and Protocols for NCGC1481 in Animal Models of AML Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While targeted FLT3 inhibitors have shown clinical activity, the development of resistance remains a major challenge.
NCGC1481 is a potent, dual inhibitor of FLT3 and Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1/4). This dual-targeting mechanism is designed to overcome adaptive resistance to FLT3 inhibition, a process often mediated by the upregulation of IRAK1/4 signaling pathways.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical AML xenograft models, a critical step in evaluating its therapeutic potential.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the in vivo efficacy of this compound in various AML xenograft models. While specific data for this compound in MOLM-13 and MV4-11 xenografts is not yet publicly available, the data from a patient-derived xenograft (PDX) model demonstrates its potent anti-leukemic activity.
Table 1: Efficacy of this compound in a Patient-Derived AML Xenograft Model
| Animal Model | AML Sample | Treatment | Dosing Regimen | Key Efficacy Outcome | Reference |
| NSGS mice | Patient-derived FLT3-ITD(D835Y) | This compound | 30 mg/kg/day, oral gavage | Significantly extended overall survival (P < 0.0001) and stable leukemic burden. | [3] |
Table 2: Characteristics of Common AML Cell Line-Derived Xenograft Models
| Cell Line | Key Mutations | Typical Engraftment Time | In Vivo Characteristics |
| MOLM-13 | FLT3-ITD | 2-3 weeks | Aggressive, systemic disease.[4] |
| MV4-11 | FLT3-ITD | 3-4 weeks | Aggressive, systemic disease with high tumor burden in hematopoietic tissues.[4][5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 10% 1-methyl-2-pyrrolidinone (B7775990) (NMP) and 90% PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 30 mg/kg).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously until the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates before administration.
-
Prepare fresh on each day of dosing.
Establishment of a Cell Line-Derived AML Xenograft Model (e.g., MOLM-13 or MV4-11)
Materials:
-
MOLM-13 or MV4-11 human AML cells
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and antibiotics
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp
Protocol:
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5-10 x 10^6 cells per 100-200 µL.[6]
-
Gently warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer and inject the cell suspension intravenously via the lateral tail vein.
-
Monitor the mice regularly for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be monitored by flow cytometry of peripheral blood for human-specific markers (e.g., CD45, CD33).[6]
Establishment of a Patient-Derived AML Xenograft (PDX) Model
Materials:
-
Cryopreserved primary human AML cells
-
RPMI-1640 medium with 20% FBS
-
Sterile PBS with 0.25% FBS
-
Immunodeficient mice (NSG mice are recommended for better engraftment)[3]
-
Ficoll-Paque
-
Syringes and needles
-
Animal restrainer
-
Heat lamp
Protocol:
-
Thaw the cryopreserved primary AML cells rapidly in a 37°C water bath.[3]
-
Transfer the cells to a tube containing pre-warmed RPMI-1640 with 20% FBS.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS containing 0.25% FBS and resuspend at a concentration of at least 1 x 10^6 viable cells per mouse.[3]
-
Inject the cells intravenously into immunodeficient mice as described in the cell line-derived model protocol.
-
Monitor engraftment by weekly analysis of peripheral blood for the presence of human CD45+ cells, starting 3-4 weeks post-injection. Engraftment can take 3-6 months.[3]
In Vivo Efficacy Study of this compound
Protocol:
-
Once AML engraftment is confirmed (e.g., by bioluminescence imaging or flow cytometry of peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor burden regularly throughout the study using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for human leukemic cells).
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, immunohistochemistry, western blotting) to assess disease burden and target engagement.
-
Record survival data for Kaplan-Meier analysis.
Visualizations
Caption: Experimental workflow for an in vivo efficacy study of this compound in an AML xenograft model.
Caption: Dual inhibition of FLT3 and IRAK1/4 signaling pathways by this compound in FLT3-mutant AML.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for NCGC1481 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NCGC1481, a potent multi-kinase inhibitor, in preclinical mouse models of Acute Myeloid Leukemia (AML).
Introduction
This compound is a novel small molecule that functions as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1] Activating mutations in FLT3 are present in approximately 25-30% of AML cases and are associated with a poor prognosis. While targeted FLT3 inhibitors have shown initial clinical efficacy, resistance often develops. This adaptive resistance can be mediated by the activation of alternative signaling pathways, including the IRAK1/4 pathway.[2] By simultaneously targeting both FLT3 and the IRAK1/4 complex, this compound is designed to overcome this adaptive resistance, offering a promising therapeutic strategy for FLT3-mutant AML.[2] Preclinical studies have demonstrated that this compound can eliminate adaptively resistant FLT3-mutant AML cells both in vitro and in vivo, showing superior efficacy compared to current targeted FLT3 therapies.[2]
Mechanism of Action
This compound is a type I kinase inhibitor that potently binds to and inhibits the activity of both wild-type and mutated forms of FLT3, including the internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (TKD) mutations. Concurrently, it inhibits IRAK1 and IRAK4, key components of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. In FLT3-mutant AML, inhibition of FLT3 by targeted therapies can lead to a compensatory upregulation of the IRAK1/4 signaling cascade, which reactivates downstream pro-survival pathways such as NF-κB and MAPK. By inhibiting both FLT3 and IRAK1/4, this compound effectively blocks both the primary oncogenic driver and the key adaptive resistance pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical mouse model studies.
Table 1: In Vivo Dosing and Pharmacokinetics of this compound in Mice
| Parameter | Value | Mouse Model | Reference |
| Dosing Schedule | |||
| Dose | 30 mg/kg | NOD-SCID IL2Rγ-/- (NSG) | N/A |
| Route of Administration | Intraperitoneal (i.p.) | NSG | N/A |
| Frequency | Daily | NSG | N/A |
| Pharmacokinetics | |||
| Half-life (t½) | 4.2 hours | Not specified | N/A |
| Max Concentration (Cmax) | 3570 ng/mL | Not specified | N/A |
| Time to Max Conc. (Tmax) | 0.083 hours | Not specified | N/A |
Table 2: In Vivo Efficacy of this compound in AML Mouse Models
| Mouse Model | Cell Line / Patient Sample | Treatment | Outcome | Reference |
| MOLM14(D835Y) Xenograft | MOLM14 (FLT3-ITD(D835Y)) | 30 mg/kg/day this compound | Significantly extended overall median survival compared to vehicle, AC220, and gilteritinib. | N/A |
| Patient-Derived Xenograft | AML cells (FLT3-ITD(D835Y)) | 30 mg/kg/day this compound | Significantly extended overall survival. Stable leukemic burden at day 65 post-transplantation. | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in mouse models of AML.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.
Disclaimer: The specific vehicle used for in vivo administration of this compound has not been explicitly detailed in the reviewed literature. The following formulation is a suggested starting point based on common practices for similar small molecule inhibitors. Researchers should perform their own solubility and stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For a 30 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the required concentration is 6 mg/mL.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a small volume of DMSO. For example, for a final formulation with 10% DMSO, dissolve the powder in 10% of the final volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Add PEG300 to the solution. A common final concentration is 40%. Vortex well after addition.
-
Add Tween 80 to the solution. A common final concentration is 5%. Vortex well after addition.
-
Bring the solution to the final volume with sterile saline. For the example above, this would be 45% of the final volume.
-
Vortex the final solution extensively to ensure it is a homogenous suspension or solution.
-
The final formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) should be prepared fresh daily before administration.
Protocol 2: Administration of this compound in an AML Xenograft Mouse Model
Objective: To administer this compound to mice bearing AML xenografts.
Materials:
-
NOD-SCID IL2Rγ-/- (NSG) mice, 6-8 weeks old
-
FLT3-mutant AML cells (e.g., MOLM-14)
-
Sterile PBS
-
Prepared this compound dosing solution
-
Insulin syringes (or similar) with a 27-30 gauge needle
-
Animal restraints
Procedure:
-
AML Cell Implantation:
-
Culture and harvest FLT3-mutant AML cells (e.g., MOLM-14) under sterile conditions.
-
Wash the cells with sterile PBS and resuspend at a concentration of 5 x 10^6 cells per 200 µL.
-
Inject 200 µL of the cell suspension intravenously (i.v.) via the tail vein of each NSG mouse.
-
-
Tumor Engraftment and Treatment Initiation:
-
Allow the AML cells to engraft and establish disease. This can be monitored by peripheral blood sampling and flow cytometry for human CD45+ cells, or by monitoring for clinical signs of leukemia. This typically takes 7-14 days.
-
Once engraftment is confirmed or at a predetermined time point, randomize the mice into treatment and vehicle control groups.
-
-
This compound Administration:
-
Prepare the this compound dosing solution and the vehicle control solution daily.
-
Weigh each mouse daily to accurately calculate the dose volume.
-
Administer this compound (30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Properly restrain the mouse, and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Continue daily administration for the duration of the study (e.g., 21-28 days or until a humane endpoint is reached).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for signs of toxicity, such as weight loss, ruffled fur, or lethargy.
-
Monitor tumor burden by regular peripheral blood analysis for leukemic cells or through in vivo imaging if using luciferase-expressing cell lines.
-
At the end of the study, collect tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry or immunohistochemistry.
-
Monitor survival of the different treatment groups.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the logical relationship of the dosing schedule.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Logical relationship of the dosing schedule.
References
Application Notes and Protocols for In Vivo Efficacy Studies of NCGC1481 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC1481 is a potent, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, adaptive resistance often leads to relapse. This resistance can be mediated by the activation of innate immune signaling pathways, including the IRAK1/4 complex.[2][3] this compound was developed to simultaneously inhibit both FLT3 and the IRAK1/4-mediated resistance pathway, offering a promising therapeutic strategy for FLT3-mutant AML.[2][4]
These application notes provide a summary of the in vivo efficacy of this compound in preclinical AML models, detailed experimental protocols for reproducing these studies, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in AML xenograft models.
Table 1: In Vivo Efficacy of this compound in a Disseminated AML Model Using MLL-AF9;FLT3-ITD Cells
| Treatment Group | Median Survival (days) | Percent Increase in Lifespan vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | 21 | - | - |
| Quizartinib (5 mg/kg) | 28 | 33% | < 0.01 |
| This compound (30 mg/kg) | 35 | 67% | < 0.001 |
Data extracted from Melgar K, et al. Sci Transl Med. 2019.
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of FLT3-ITD(D835Y) AML
| Treatment Group | Outcome |
| This compound (30 mg/kg) | Significantly extended overall survival (p < 0.0001) |
| This compound (30 mg/kg) | Maintained a stable leukemic burden by day 65 post-transplantation relative to baseline on day 28 |
Data extracted from a study on the efficacy of this compound against clinically relevant FLT3-mutant AML.
Signaling Pathways and Experimental Workflows
Signaling Pathway of FLT3 and IRAK1/4 in AML Adaptive Resistance
The following diagram illustrates the signaling pathway targeted by this compound. In FLT3-mutant AML, the constitutively active FLT3 receptor drives downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting leukemic cell proliferation and survival. Inhibition of FLT3 with conventional inhibitors can lead to adaptive resistance through the upregulation of innate immune signaling, involving the activation of the IRAK1/4 complex, which in turn reactivates pro-survival pathways. This compound dually inhibits both FLT3 and IRAK1/4, thereby blocking both the primary oncogenic driver and the key resistance mechanism.
Caption: this compound dual-inhibition mechanism in FLT3-mutant AML.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in an AML xenograft model.
Caption: Workflow for this compound in vivo AML xenograft studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Disseminated AML Xenograft Model
1. Cell Culture:
-
Culture MLL-AF9;FLT3-ITD murine AML cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase before injection.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice), which are suitable for xenograft studies.
-
House the animals in a specific-pathogen-free facility with ad libitum access to food and water.
-
Acclimatize the mice for at least one week before the experiment.
3. Xenograft Establishment:
-
Harvest MLL-AF9;FLT3-ITD cells and resuspend them in a sterile phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Inject 1 x 10^6 cells in a volume of 200 µL intravenously into the tail vein of each mouse.
4. Drug Formulation and Administration:
-
Prepare the vehicle control solution (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).
-
Formulate this compound in the vehicle solution at a concentration that allows for the administration of 30 mg/kg in a reasonable volume (e.g., 10 mL/kg).
-
Administer the treatment (vehicle or this compound) once daily via intraperitoneal injection, starting 3-5 days post-cell injection.
5. Efficacy Monitoring:
-
Monitor the health of the mice daily, including body weight, posture, activity, and fur condition.
-
If using luciferase-expressing cells, perform bioluminescence imaging (BLI) weekly to monitor tumor burden.
-
The primary endpoint is overall survival. Euthanize mice when they show signs of distress or meet predefined endpoint criteria (e.g., >20% weight loss, hind-limb paralysis).
6. Data Analysis:
-
Plot Kaplan-Meier survival curves for each treatment group.
-
Compare survival between groups using the log-rank (Mantel-Cox) test.
-
A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: In Vivo Efficacy Assessment in a Patient-Derived Xenograft (PDX) Model
1. PDX Model Establishment:
-
Obtain primary AML cells from patients with FLT3-ITD mutations (with appropriate ethical approval and informed consent).
-
Engraft the primary AML cells into highly immunodeficient mice (e.g., NSGS mice) to establish the PDX model.
-
Expand the PDX model through serial transplantation in subsequent cohorts of mice.
2. Animal and Treatment Groups:
-
Use NSGS mice engrafted with a well-characterized FLT3-ITD(D835Y) positive PDX line.
-
Once the leukemic burden reaches a predetermined level (e.g., detectable by flow cytometry in peripheral blood), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer this compound at 30 mg/kg or vehicle control once daily via an appropriate route (e.g., intraperitoneal or oral gavage).
4. Monitoring and Endpoint:
-
Monitor the leukemic burden in the peripheral blood periodically using flow cytometry for human CD45+ cells.
-
Monitor the overall health and survival of the mice as described in Protocol 1.
-
The primary endpoint is overall survival.
5. Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Analyze changes in leukemic burden over time between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NCGC1481 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC1481 is a potent, type I multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] While several FLT3 inhibitors have been developed, their efficacy is often limited by both target-dependent and target-independent resistance mechanisms.[3] this compound has demonstrated superior antileukemic activity against clinically relevant FLT3-mutant AML cells, both in vitro and in vivo, by effectively overcoming adaptive resistance.[2][3] This is achieved through the dual inhibition of FLT3 and the IRAK1/4-mediated compensatory signaling pathways, which often involve the activation of Ras/MAPK and NF-κB.[4]
These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experiments to assess its efficacy and mechanism of action in cancer cell lines, particularly those harboring FLT3 mutations.
Mechanism of Action
This compound exerts its anti-leukemic effects by simultaneously inhibiting the kinase activities of FLT3, IRAK1, and IRAK4. In FLT3-mutated AML, the constitutive activation of the FLT3 receptor drives downstream signaling pathways such as STAT5, promoting cell proliferation and survival.[5] Inhibition of FLT3 by this compound directly blocks this oncogenic signaling.[1][3]
Furthermore, treatment with FLT3 inhibitors can lead to adaptive resistance through the activation of compensatory signaling pathways. One such mechanism involves the upregulation of IRAK1 and IRAK4, which can subsequently activate downstream effectors like Ras/MAPK and the transcription factor NF-κB, promoting cell survival.[4] By inhibiting IRAK1 and IRAK4, this compound effectively abrogates this escape mechanism, leading to a more durable inhibition of leukemic cell growth.[2][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
| Target/Cell Line | Assay Type | IC50/Kd | Reference |
| FLT3 | Kinase Assay | <0.5 nM (IC50) | [1] |
| IRAK1 | Kinase Assay | 22.6 nM (IC50) | [1] |
| IRAK4 | Kinase Assay | 0.8 nM (IC50) | [1] |
| FLT3 | Binding Assay | 0.3 nM (Kd) | |
| IRAK1 | Binding Assay | 2.9 nM (Kd) | |
| IRAK4 | Binding Assay | 0.3 nM (Kd) | |
| MOLM-14 (FLT3-ITD) | Cell Viability | ~10 nM (IC50) | [1][3] |
| MV4-11 (FLT3-ITD) | Cell Viability | ~10 nM (IC50) | |
| MOLM-14 (FLT3-ITD, D835Y) | Cell Viability | Potent Inhibition | [3] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits both FLT3 and IRAK1/4 signaling pathways.
Caption: A typical workflow for in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
Recommended Cell Lines:
-
MOLM-14: Human AML cell line with FLT3-ITD mutation.
-
MV4-11: Human AML cell line with FLT3-ITD mutation.
Culture Conditions:
-
Culture MOLM-14 and MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture the cells every 2-3 days to maintain exponential growth.[3] For MV4-11, maintain cell density between 3 x 10^5 and 1 x 10^6 cells/ml.[7]
Treatment Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) in all experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
AML cells (e.g., MOLM-14, MV4-11)
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) in triplicate. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Materials:
-
AML cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed AML cells and treat with this compound (e.g., 10 nM, 100 nM) for a specified time (e.g., 2-24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation and expression levels.
Colony Formation Assay
Materials:
-
AML cells (e.g., MOLM-14, MV4-11)
-
Methylcellulose-based semi-solid medium
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
Crystal violet staining solution
Protocol:
-
Prepare a single-cell suspension of AML cells.
-
Mix the cells with methylcellulose-based medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
Plate the cell-methylcellulose mixture in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or until colonies are visible.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.[1]
References
- 1. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. MV4-11 Cells [cytion.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NCGC1481 Western Blot Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Western blot results obtained when studying the effects of the multi-kinase inhibitor, NCGC1481. This guide provides answers to frequently asked questions (FAQs) and detailed experimental protocols to ensure accurate and reproducible results.
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It is under investigation for its potential in treating acute myeloid leukemia (AML) by overcoming adaptive resistance to FLT3 inhibitors.[3] Accurate assessment of the effects of this compound on its target proteins and downstream signaling pathways by Western blot is crucial for research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during Western blot analysis of cell lysates treated with this compound.
1. Weak or No Signal for Target Protein (FLT3, IRAK1, or IRAK4)
-
Possible Cause: Low protein expression in the chosen cell line.
-
Solution: Ensure your cell line expresses the target protein at a detectable level. You may need to use a positive control lysate from a cell line known to have high expression of the target protein.[4] For low-abundance proteins, consider techniques like immunoprecipitation to enrich the target protein before Western blotting.[5]
-
-
Possible Cause: Inefficient protein extraction or degradation.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6] Keep samples on ice throughout the extraction process.
-
-
Possible Cause: Poor antibody performance.
-
Solution: Verify the primary antibody's specificity and optimal dilution. Refer to the manufacturer's datasheet for recommended conditions. It may be necessary to try a different antibody if the issue persists.[7] For phosphorylated targets, ensure you are using an antibody specific to the phosphorylated form.
-
-
Possible Cause: Inefficient protein transfer.
2. High Background or Non-Specific Bands
-
Possible Cause: Inadequate blocking of the membrane.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[9] The choice of blocking agent is critical; for phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBST is generally recommended over non-fat dry milk to avoid high background from phosphoproteins in milk.[6][10]
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[9]
-
-
Possible Cause: Insufficient washing.
-
Possible Cause: Protein degradation.
-
Solution: The appearance of lower molecular weight bands could indicate protein degradation. Ensure fresh protease inhibitors are added to your lysis buffer and samples are handled properly to prevent degradation.[5]
-
3. Unexpected Molecular Weight of the Target Protein
-
Possible Cause: Post-translational modifications (PTMs).
-
Solution: Proteins like FLT3 undergo glycosylation, resulting in different molecular weight forms (e.g., ~130 kDa for the unglycosylated form and ~160 kDa for the mature glycosylated form).[7] Other PTMs like phosphorylation can also cause slight shifts in molecular weight.
-
-
Possible Cause: Splice variants or protein cleavage.
-
Solution: Consult protein databases like UniProt to check for known isoforms or cleavage products of your target protein.
-
4. Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell culture and treatment conditions.
-
Solution: Ensure consistency in cell density, passage number, and the concentration and incubation time of this compound treatment.
-
-
Possible Cause: Reagent variability.
-
Solution: Prepare fresh buffers and antibody dilutions for each experiment. Avoid repeated freeze-thaw cycles of reagents.[8]
-
-
Possible Cause: Inconsistent loading of protein samples.
-
Solution: Accurately determine the protein concentration of your lysates using a protein assay like the BCA assay.[12] Load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
-
Data Presentation: Recommended Antibody Dilutions
The following table provides a starting point for antibody dilutions. Optimal dilutions should be determined experimentally.
| Target Protein | Primary Antibody Type | Recommended Starting Dilution | Blocking Buffer | Reference |
| Total FLT3 | Rabbit Polyclonal/Monoclonal | 1:1000 | 5% Non-fat Dry Milk or BSA in TBST | [9] |
| Phospho-FLT3 (p-FLT3) | Rabbit Monoclonal | 1:500 - 1:1000 | 5% BSA in TBST | [7][10] |
| Total IRAK1 | Rabbit Polyclonal | 1:1000 | 5% BSA in TBST | [13] |
| Phospho-IRAK1 (p-IRAK1) | Rabbit Monoclonal | 1:1000 | 5% BSA in TBST | [6] |
| Total IRAK4 | Rabbit Polyclonal | 1:1000 | 5% Non-fat Dry Milk or BSA in TBST | [14] |
| Loading Control (e.g., β-actin, GAPDH) | Mouse Monoclonal | 1:1000 - 1:5000 | 5% Non-fat Dry Milk in TBST | N/A |
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3, IRAK1, and IRAK4
This protocol provides a general workflow for assessing the total and phosphorylated levels of FLT3, IRAK1, and IRAK4 in cells treated with this compound.
1. Cell Culture and Treatment:
- Culture cells (e.g., AML cell lines like MV4-11 or MOLM-13) in the appropriate medium.[12]
- Seed cells at a desired density and allow them to adhere or reach the desired confluency.
- Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.
2. Cell Lysis:
- Harvest cells and wash once with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[12]
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.[12]
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
5. Immunoblotting:
- Block the membrane in the appropriate blocking buffer (see table above) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
- Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection:
- Prepare the chemiluminescent substrate and apply it to the membrane.
- Capture the signal using a digital imaging system.[12]
- For analysis, perform densitometry using image analysis software and normalize the protein of interest to the loading control.
Visualizations
Signaling Pathway of this compound Targets
Caption: Signaling pathways inhibited by this compound.
Western Blot Experimental Workflow
Caption: Step-by-step Western blot workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. IRAK1 Antibody (#4359) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
Mechanisms of resistance to NCGC1481
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC1481. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK1 | 22.6 |
| IRAK4 | 0.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the target kinase activity in vitro.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1] In the context of Acute Myeloid Leukemia (AML) with FLT3 mutations, conventional FLT3 inhibitors can lead to adaptive resistance through the compensatory activation of the IRAK1/4 signaling pathway. This compound was designed to simultaneously inhibit both FLT3 and the IRAK1/4-mediated resistance pathway, leading to a more durable response.[2][3]
Q2: What are the known mechanisms of resistance to FLT3 inhibitors that this compound is designed to overcome?
A2: Resistance to FLT3 inhibitors can be broadly categorized into two types:
-
Target-dependent mechanisms: These typically involve the acquisition of secondary point mutations in the FLT3 kinase domain that prevent the inhibitor from binding effectively.
-
Target-independent mechanisms (Adaptive Resistance): This involves the activation of alternative survival and proliferation pathways that bypass the need for FLT3 signaling. A key adaptive resistance mechanism is the activation of the IRAK1/4 pathway, which can reactivate downstream signaling cascades like the Ras/MAPK and NF-κB pathways.[3] this compound's dual-targeting of FLT3 and IRAK1/4 directly addresses this form of adaptive resistance.[2][3]
Troubleshooting Guides
Issue 1: Reduced or no activity of this compound in cell-based assays.
-
Question: I am not observing the expected cytotoxic or inhibitory effects of this compound on my FLT3-mutant AML cell line. What could be the reason?
-
Answer: Several factors could contribute to a lack of response. Here are some troubleshooting steps:
-
Cell Line Authenticity and Passage Number: Ensure your cell line has been recently authenticated and is of a low passage number. Genetic drift in cell lines can lead to altered signaling pathways and drug responses.
-
Drug Integrity: Confirm the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a new stock if necessary.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.
-
Potential for Pre-existing or Acquired Resistance: While this compound is designed to overcome adaptive resistance, it is theoretically possible for cells to develop resistance through other mechanisms. Consider the following possibilities:
-
On-Target Mutations: Although designed to be a potent inhibitor, mutations in the drug-binding sites of FLT3, IRAK1, or IRAK4 could potentially confer resistance. Sequencing the target genes in your resistant cell population may be informative. The "gatekeeper" mutation F691L in FLT3 is a known mechanism of resistance to some FLT3 inhibitors.[4]
-
Activation of Bypass Pathways: Cells may have activated other signaling pathways not dependent on FLT3 or IRAK1/4. Consider performing a broader analysis of signaling pathways (e.g., via phospho-kinase arrays or RNA sequencing) to identify potential bypass mechanisms. Upregulation of pathways such as the JAK/STAT or other receptor tyrosine kinases could be involved.[4]
-
-
Experimental Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period.
-
Drug Incubation Time: Ensure that the incubation time is sufficient for this compound to exert its effects. A time-course experiment may be necessary to determine the optimal treatment duration.
-
-
Issue 2: Inconsistent IC50 values for this compound between experiments.
-
Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve consistency?
-
Answer: Inconsistent IC50 values are a common challenge in in vitro pharmacology. Here are some factors to consider:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Ensure that you are using a consistent seeding density for all experiments and that cells are in the logarithmic growth phase at the time of treatment.
-
Assay Type and Endpoint: Different cell viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, ATP content for CellTiter-Glo, membrane integrity for trypan blue). The choice of assay can influence the IC50 value. Use the same assay and endpoint for all comparative experiments.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize edge effects, consider not using the outer wells for experimental samples or ensure proper humidification during incubation.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize variability in drug concentrations and cell numbers.
-
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on the viability of a cancer cell line.
-
Materials:
-
FLT3-mutant AML cell line (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and stabilize overnight (for adherent cells) or for a few hours (for suspension cells).
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of FLT3 and IRAK4 Phosphorylation
This protocol provides a framework for assessing the inhibitory effect of this compound on the phosphorylation of its targets.
-
Materials:
-
FLT3-mutant AML cell line
-
This compound
-
Complete culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-IRAK4 (Thr345/Ser346)
-
Total IRAK4
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control.
-
Mandatory Visualizations
Caption: this compound inhibits both mutant FLT3 and the IRAK1/4 adaptive resistance pathway.
Caption: A logical workflow for troubleshooting reduced this compound activity in experiments.
References
Off-target effects of NCGC1481 in kinase screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing NCGC1481 in kinase screening and other experimental settings. Our goal is to facilitate the effective use of this compound and help researchers anticipate and address potential challenges related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, type I multi-kinase inhibitor designed to target FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4. It was developed to overcome adaptive resistance to FLT3 inhibitors in Acute Myeloid Leukemia (AML). The primary therapeutic rationale is the simultaneous inhibition of the FLT3 signaling pathway and the compensatory activation of IRAK1/4-mediated immune response pathways.
Q2: What are the known on-target potencies of this compound?
A2: The inhibitory concentrations (IC50) for the primary targets of this compound have been determined in biochemical assays and are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK4 | 0.8 |
| IRAK1 | 22.6 |
| Table 1: On-Target Potency of this compound. |
Q3: What is known about the off-target profile of this compound?
A3: this compound has been profiled against a broad panel of 369 kinases, demonstrating modest selectivity. It exhibited greater than 10-fold selectivity against over 80% of the kinases tested relative to its primary targets (FLT3, IRAK1, and IRAK4). In a separate in situ kinase profiling assay (KiNativ), 12 out of 259 kinases were identified as being inhibited with an IC50 of less than 250 nM. While this indicates a defined set of off-targets, a publicly available list detailing the specific identities of these 12 kinases and their precise IC50 values is currently limited. Researchers should be aware of potential off-target effects and consider performing their own selectivity profiling in their model system of interest.
Q4: How can I experimentally verify the on- and off-target engagement of this compound in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. This technique is based on the principle that the binding of a ligand (like this compound) to its target protein increases the protein's thermal stability. By comparing the melting curves of the target protein in the presence and absence of the inhibitor, you can verify engagement. This method can be adapted to investigate off-target engagement if specific antibodies for suspected off-target kinases are available. A detailed protocol for a general CETSA experiment is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or unexpected phenotype observed.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition: The observed phenotype may be due to the inhibition of one or more off-target kinases, not the intended FLT3/IRAK1/4 targets. | 1. Perform a dose-response experiment: Determine if the phenotype is dose-dependent. 2. Use orthogonal inhibitors: Compare the phenotype induced by this compound with that of more selective FLT3, IRAK1, or IRAK4 inhibitors. 3. Conduct a rescue experiment: If possible, overexpress a downstream effector of the suspected off-target kinase to see if the phenotype is reversed. 4. Kinase profiling: If resources permit, perform a kinase screen with your cell lysate treated with this compound to identify inhibited kinases. |
| Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to an inaccurate effective concentration and potential cytotoxicity from precipitated compound. | 1. Visually inspect solutions: Check for any precipitate in your stock and working solutions. 2. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and consistent across all experimental conditions. 3. Determine solubility in media: Test the solubility of this compound in your specific cell culture medium. |
| Cell line sensitivity: The specific genetic background of your cell line may render it particularly sensitive to the inhibition of on- or off-target kinases. | 1. Test in multiple cell lines: Compare the effects of this compound in a panel of cell lines with different genetic backgrounds. 2. Confirm target expression: Verify the expression levels of FLT3, IRAK1, and IRAK4 in your cell line via Western blot or qPCR. |
Issue 2: Inconsistent IC50 values in biochemical or cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Pipetting inaccuracies: Small errors in pipetting can lead to significant variability, especially when preparing serial dilutions. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use a master mix: Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variability. 3. Reverse pipetting: For viscous solutions, use the reverse pipetting technique. |
| Variable enzyme activity: The activity of the recombinant kinase can degrade over time, especially with multiple freeze-thaw cycles. | 1. Aliquot enzyme: Upon receipt, aliquot the kinase and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Run controls: Include a positive control inhibitor with a known IC50 in every assay to monitor enzyme activity. |
| Inconsistent incubation times/temperatures: Variations in incubation can affect enzyme kinetics and cellular responses. | 1. Use automated liquid handlers: If available, use automated systems for starting and stopping reactions. 2. Ensure uniform temperature: Use a properly calibrated incubator and allow plates to equilibrate to the correct temperature before starting the reaction. |
| Edge effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. | 1. Avoid outer wells: If possible, do not use the outermost wells for experimental data. Fill them with buffer or media to create a humidity barrier. 2. Use plate sealers: Seal plates during long incubations to minimize evaporation. |
Visualizations
Caption: Intended signaling pathway inhibition by this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure to determine the IC50 of this compound against a kinase of interest.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound
-
DMSO
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, BSA, and DTT)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Setup: In a 384-well plate, add 5 µL of each this compound dilution or DMSO control (for 0% and 100% inhibition controls).
-
Enzyme Addition: Dilute the recombinant kinase to the desired concentration in kinase assay buffer. Add 10 µL of the diluted kinase to each well, except for the 100% inhibition (no enzyme) control wells.
-
Reaction Initiation: Prepare a solution of ATP and substrate in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase. Add 10 µL of the ATP/substrate mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a luminescence-based kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework to assess the engagement of this compound with a target kinase in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating blocks
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using a primary antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the band intensity of each heated sample to the corresponding unheated control for both the vehicle and this compound-treated groups.
-
Plot the normalized soluble protein fraction versus temperature for both groups. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Technical Support Center: Overcoming NCGC1481 Resistance in AML Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to NCGC1481 in Acute Myeloid Leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that simultaneously targets FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1][2] It was specifically developed to overcome adaptive resistance to conventional FLT3 inhibitors in FLT3-mutant AML.[1][2] The rationale behind this dual-targeting approach is that resistance to FLT3 inhibitors often arises from the compensatory activation of the IRAK1/4 signaling pathway.[1][3]
Q2: What is "adaptive resistance" in the context of FLT3-mutated AML?
A2: Adaptive resistance refers to a target-independent mechanism where cancer cells survive initial treatment by activating alternative survival and proliferation pathways.[1][3] In FLT3-mutant AML treated with FLT3 inhibitors, this often involves the activation of innate immune stress response pathways, centrally mediated by the IRAK1/4 kinase complex, which subsequently reactivates downstream pathways like Ras/MAPK and NF-κB.[1][3][4]
Q3: How does this compound overcome this adaptive resistance?
A3: By simultaneously inhibiting both FLT3 and the IRAK1/4 complex, this compound prevents the compensatory activation of IRAK-mediated survival signaling that typically occurs when FLT3 is inhibited alone.[1][3] This dual inhibition leads to a more durable suppression of leukemic cell growth and has shown superior efficacy compared to targeted FLT3 therapies alone in preclinical models.[2]
Q4: What are the known resistance mechanisms to FLT3 inhibitors that this compound can address?
A4: this compound is effective against AML cells with resistance conferred by tyrosine kinase domain (TKD) mutations, such as the common D835Y mutation, which can limit the efficacy of other FLT3 inhibitors.[5] However, for certain mutations like the "gatekeeper" mutation F691L, this compound monotherapy may not be sufficient to significantly reduce viability, suggesting the need for combination therapies.[5][6]
Troubleshooting Guides
Problem: My FLT3-mutant AML cell line shows reduced sensitivity to this compound after initial response.
-
Possible Cause 1: Emergence of specific resistance mutations.
-
Troubleshooting Step: Perform genetic sequencing of the resistant cell line to identify potential secondary mutations in the FLT3 gene, particularly the F691L gatekeeper mutation, which is known to confer broad resistance to many FLT3 inhibitors.[5][6]
-
Suggested Solution: For confirmed F691L mutations, preclinical studies suggest that combining this compound with a MEK inhibitor (e.g., trametinib) can synergistically increase the eradication of the resistant AML clone.
-
-
Possible Cause 2: Activation of other bypass signaling pathways.
-
Troubleshooting Step: Use phosphoproteomic arrays or western blotting to screen for the activation of other pro-survival pathways not dependent on IRAK1/4, such as the PI3K/AKT/mTOR pathway or upregulation of anti-apoptotic proteins like BCL-2.
-
Suggested Solution: Consider combination therapy with inhibitors targeting the identified activated pathway. For instance, if BCL-2 is upregulated, a combination with a BCL-2 inhibitor like venetoclax (B612062) could be explored.[5]
-
Problem: I am not observing the expected level of apoptosis in my this compound-treated AML cells.
-
Possible Cause: Sub-optimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response curve and a time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. IC50 values can vary between different AML cell lines.
-
Suggested Solution: Ensure that the concentration of this compound used is sufficient to inhibit both FLT3 and IRAK1/4 signaling. This can be confirmed by assessing the phosphorylation status of FLT3, IRAK4, and downstream effectors like STAT5 and ERK via Western Blot.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line / Assay | Reference |
| This compound | FLT3 | <0.5 | Enzymatic Assay | [1] |
| IRAK1 | 22.6 | Enzymatic Assay | [1] | |
| IRAK4 | 0.8 | Enzymatic Assay | [1] | |
| Gilteritinib | FLT3 | 26.43 | FLT3-ITD-F691L cells | [7] |
| Quizartinib (AC220) | FLT3 | 223.7 | FLT3-ITD-F691L cells | [7] |
| Midostaurin | FLT3 | 10.51 | FLT3-ITD-F691L cells | [7] |
| HSW630-1 | FLT3 | 18.6 | Enzymatic Assay | [8] |
| FLT3-ITD | 8.77 | Enzymatic Assay | [8] | |
| FLT3-D835Y | 28 | Enzymatic Assay | [8] |
Experimental Protocols
1. Protocol for Generating FLT3 Inhibitor-Resistant AML Cell Lines
This protocol describes a method for generating resistant AML cell lines through continuous exposure to escalating drug concentrations.
-
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
FLT3 inhibitor (e.g., Quizartinib, Gilteritinib) dissolved in DMSO
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
-
-
Procedure:
-
Initial Culture: Begin by culturing the parental AML cell line in its recommended medium.
-
Dose Escalation: Introduce the FLT3 inhibitor at a low concentration (e.g., the IC20).
-
Monitor Viability: Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Recovery: Allow the surviving cells to repopulate.
-
Increase Concentration: Once the cell population has stabilized, double the concentration of the FLT3 inhibitor.
-
Repeat: Repeat the cycle of dose escalation and recovery over several months.
-
Establishment: Continue until the cells can proliferate in a high concentration of the inhibitor (e.g., >100 nM).
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant concentration of the inhibitor to preserve the resistant phenotype.
-
2. Protocol for Western Blot Analysis of FLT3 and IRAK4 Phosphorylation
This protocol is for assessing the inhibition of FLT3 and IRAK4 signaling by this compound.
-
Materials:
-
Parental and resistant AML cell lines
-
This compound, Quizartinib (for comparison)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-IRAK4 (Thr345/Ser346), anti-IRAK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed AML cells and treat with varying concentrations of this compound or a control inhibitor (e.g., Quizartinib) for a specified time (e.g., 6 or 12 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the phosphorylation status.
-
Visualizations
Caption: Signaling pathway of adaptive resistance to FLT3 inhibitors and the dual-target mechanism of this compound.
Caption: Experimental workflow for generating FLT3 inhibitor-resistant AML cell lines.
References
- 1. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 3. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCGC1481 Preclinical Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with the multi-kinase inhibitor NCGC1481 in preclinical models. The information provided is based on the known target profile of this compound (FLT3, IRAK1, IRAK4) and the toxicities commonly associated with this class of inhibitors.
Disclaimer: Limited public preclinical toxicity data is available specifically for this compound. The following guidance is based on the expected toxicities for FLT3 and IRAK1/4 inhibitors. Researchers should always perform their own dose-finding and toxicity studies for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable multi-kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4. In the context of Acute Myeloid Leukemia (AML), it is designed to overcome adaptive resistance to FLT3 inhibitors by simultaneously blocking the primary oncogenic driver (mutant FLT3) and the compensatory survival signaling pathway mediated by IRAK1/4.
Q2: What are the potential on-target and off-target toxicities of this compound in preclinical models?
A2: Based on its targets and the known safety profiles of similar kinase inhibitors, potential toxicities can be categorized as follows:
-
On-target toxicities (related to FLT3 and IRAK1/4 inhibition):
-
Hematological: Myelosuppression, including neutropenia, anemia, and thrombocytopenia, is a potential on-target effect due to the role of FLT3 in hematopoiesis.
-
Immunomodulatory: As IRAK1/4 are key mediators of innate immunity, their inhibition could potentially lead to an altered immune response.
-
-
Off-target toxicities: Like many kinase inhibitors, this compound may have off-target activities that can lead to unforeseen toxicities. Common off-target toxicities for kinase inhibitors include:
-
Gastrointestinal: Diarrhea, nausea, and weight loss are frequently observed.
-
Cardiovascular: QT interval prolongation is a known risk for some FLT3 inhibitors.
-
Hepatotoxicity: Elevated liver enzymes may occur.
-
Q3: How can I proactively monitor for potential toxicities during my in vivo studies with this compound?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily Clinical Observations: Monitor for changes in behavior, appearance (e.g., ruffled fur), activity levels, and any signs of distress.
-
Body Weight Measurement: Track body weight at least three times a week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Regular Blood Collection: Perform complete blood counts (CBC) to monitor for hematological toxicities and clinical chemistry panels to assess liver and kidney function.
-
Terminal Endpoint Analysis: At the end of the study, conduct thorough gross necropsy and histopathological examination of key organs.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss and/or Poor General Condition in Treated Animals
Possible Causes:
-
Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity.
-
Gastrointestinal Toxicity: The compound may be causing direct irritation to the GI tract or systemic effects leading to decreased food and water intake.
-
Off-target toxicities: Unforeseen off-target effects could be contributing to the poor condition of the animals.
Troubleshooting Steps:
-
Review Dosing and MTD:
-
If you have not already, perform a formal MTD study to determine the appropriate dose range for your model.
-
If an MTD study was conducted, consider reducing the dose for your efficacy studies to a level that is better tolerated.
-
-
Evaluate the Vehicle:
-
Run a vehicle-only control group to rule out toxicity from the formulation itself.
-
Ensure the formulation is stable and properly prepared before each administration.
-
-
Assess for GI Toxicity:
-
Monitor for signs of diarrhea or changes in stool consistency.
-
At necropsy, carefully examine the gastrointestinal tract for any signs of inflammation or irritation.
-
-
Implement Supportive Care:
-
Provide nutritional support (e.g., hydrogel or palatable food) to encourage intake.
-
Administer subcutaneous fluids to prevent dehydration if necessary.
-
Issue 2: Hematological Abnormalities (Neutropenia, Anemia, Thrombocytopenia)
Possible Causes:
-
On-target FLT3 Inhibition: Inhibition of FLT3 signaling in hematopoietic progenitor cells can lead to myelosuppression.
-
General Compound-related Toxicity: The observed hematological changes may be part of a broader systemic toxicity.
Troubleshooting Steps:
-
Monitor Blood Counts Regularly:
-
Perform CBCs at baseline and at regular intervals throughout the study to track the kinetics of any changes.
-
-
Dose Reduction or Intermittent Dosing:
-
Consider lowering the dose of this compound.
-
Evaluate an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
-
Histopathology of Bone Marrow:
-
At the end of the study, perform a histopathological evaluation of the bone marrow to assess cellularity and morphology.
-
Issue 3: Suspected Cardiovascular Toxicity
Possible Causes:
-
Off-target effects on ion channels: Some kinase inhibitors can interfere with cardiac ion channels (e.g., hERG), leading to QT prolongation.
-
Direct cardiotoxicity: The compound may have direct toxic effects on cardiomyocytes.
Troubleshooting Steps:
-
In Vitro hERG Assay:
-
If cardiovascular toxicity is a concern, consider having an in vitro hERG assay performed to assess the potential for QT prolongation.
-
-
In Vivo Cardiovascular Monitoring:
-
For in-depth studies, consider incorporating electrocardiogram (ECG) monitoring in a subset of animals to directly measure QT intervals.
-
-
Histopathology of the Heart:
-
At necropsy, carefully examine the heart for any signs of hypertrophy, inflammation, or fibrosis.
-
Quantitative Data Summary
As specific preclinical toxicity data for this compound is not publicly available, the following tables provide representative data for what might be observed in a preclinical toxicology study of a multi-kinase inhibitor in this class.
Table 1: Representative Hematology Data in Mice Following 14-Day Treatment
| Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 6.1 ± 0.9 | 4.2 ± 0.7** |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 1.3 ± 0.4 | 0.8 ± 0.3 |
| Red Blood Cells (x10¹²/L) | 9.8 ± 0.6 | 9.5 ± 0.8 | 8.1 ± 0.9 |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 13.8 ± 1.3 | 12.1 ± 1.5 |
| Platelets (x10⁹/L) | 950 ± 150 | 820 ± 120 | 650 ± 180 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Representative Clinical Chemistry Data in Mice Following 14-Day Treatment
| Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 45 ± 12 | 78 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 15 | 75 ± 20 | 110 ± 30 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 24 ± 5 | 28 ± 6 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
*p < 0.05 compared to vehicle control.
Detailed Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use the same strain and sex of mice as planned for the efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose level groups of this compound. Doses should be escalated in a logarithmic or semi-logarithmic manner.
-
Formulation and Administration: Prepare the formulation of this compound and vehicle control fresh daily. Administer the compound via the intended route (e.g., oral gavage) once daily for 5-14 consecutive days.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss, significant clinical signs of toxicity, or mortality.
Protocol 2: Hematology and Clinical Chemistry Analysis
-
Blood Collection: Collect blood (e.g., via cardiac puncture or retro-orbital sinus) into appropriate tubes (EDTA for hematology, heparin for clinical chemistry).
-
Hematology: Analyze whole blood using an automated hematology analyzer to determine CBC parameters.
-
Clinical Chemistry: Centrifuge heparinized blood to separate plasma. Analyze plasma using an automated clinical chemistry analyzer for key markers of liver and kidney function.
Protocol 3: Histopathology
-
Tissue Collection and Fixation: At necropsy, collect key organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, bone marrow) and fix them in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate, clear, and embed the fixed tissues in paraffin.
-
Sectioning and Staining: Cut thin sections (4-5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Pathological Evaluation: A board-certified veterinary pathologist should examine the slides microscopically for any treatment-related pathological changes.
Visualizations
Caption: this compound dual-inhibits FLT3 and IRAK1/4 pathways.
Caption: Workflow for assessing this compound preclinical toxicity.
Caption: Logical steps for troubleshooting in vivo toxicity.
Technical Support Center: Enhancing NCGC1481 Efficacy in Refractory AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC1481 in refractory Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
A1: this compound is a potent multi-kinase inhibitor that targets FLT3, IRAK1, and IRAK4.[1] In FLT3-mutated AML, initial treatment with FLT3 inhibitors can be effective, but resistance often develops. This "adaptive resistance" can be caused by the activation of the IRAK1/4 kinase complex, which reactivates downstream pro-survival signaling pathways.[2][3] this compound's dual inhibitory action on both FLT3 and IRAK1/4 is designed to overcome this resistance mechanism, showing superior efficacy compared to therapies that only target FLT3.[2]
Q2: Which AML subtypes are most likely to be sensitive to this compound?
A2: AML with activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (FLT3-ITD), are the primary targets for this compound.[2][3] This compound is particularly effective in overcoming adaptive resistance that can arise in these subtypes after treatment with other FLT3 inhibitors.[2] It has also shown efficacy against clinically relevant FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y.[4]
Q3: What are the known IC50 values for this compound?
A3: this compound has demonstrated potent inhibition of its target kinases. The reported IC50 values are:
Q4: Can this compound be used in combination with other agents?
A4: Yes, combination therapy is a promising strategy. For certain FLT3 mutations, such as F691L, where this compound monotherapy may have reduced efficacy in decreasing cell viability, combining it with other targeted agents like MEK inhibitors has been shown to substantially increase the eradication of the AML clone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibition of cell viability in FLT3-mutant AML cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity | Ensure cell lines are routinely authenticated and tested for mycoplasma contamination. The FLT3 mutation status should be verified. |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time for your specific cell line. A 72-hour incubation period is a common starting point for viability assays. |
| Adaptive Resistance | If working with cell lines previously exposed to other FLT3 inhibitors, consider that compensatory signaling pathways may be highly active. Confirm IRAK1/4 pathway activation via Western blot. |
| Serum Protein Binding | The presence of serum proteins in the culture medium can sometimes reduce the effective concentration of the inhibitor. Consider reducing the serum percentage during the treatment period if consistent with maintaining cell health. |
Issue 2: Difficulty in detecting a clear downstream signaling inhibition by Western blot (e.g., p-FLT3, p-STAT5, p-ERK).
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
| Insufficient Treatment Time or Dose | Perform a time-course (e.g., 2, 6, 24 hours) and dose-response (e.g., 1, 10, 100 nM) experiment to determine the optimal conditions for observing maximal inhibition of phosphorylation.[5][6] |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate antibody concentrations to optimize the signal-to-noise ratio. |
| Rapid Signal Rebound | In some cases, signaling pathways can rebound after initial inhibition. Analyze protein phosphorylation at earlier time points to capture the initial inhibitory effect. |
Issue 3: High variability or poor engraftment in in vivo xenograft models.
| Potential Cause | Troubleshooting Step |
| Poor Viability of Injected Cells | Ensure high viability of AML cells before injection. Use optimized thawing protocols for cryopreserved cells and minimize the time between cell preparation and injection. |
| Inappropriate Mouse Strain | Use highly immunodeficient mouse strains such as NOD/SCID/IL-2Rγc(null) (NSG) mice, which are more permissive to AML cell engraftment. |
| Suboptimal Cell Injection | Intravenous (tail vein) injection is a common route for establishing AML xenografts. Ensure proper technique to deliver the full cell dose into circulation.[7] |
| Variable Drug Exposure | Ensure consistent administration of this compound. For oral gavage, ensure accurate dosing and minimize stress to the animals. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3 | <0.5 |
| IRAK1 | 22.6 |
| IRAK4 | 0.8 |
Data sourced from MedchemExpress.[1]
Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines
| Compound | MOLM-13 (IC50, nM) | MV4-11 (IC50, nM) |
| This compound | Expected to be in the low nanomolar range | Expected to be in the low nanomolar range |
| Midostaurin (B1676583) | ~200 | Not explicitly found |
| Quizartinib | 0.62 | 0.31 |
| Gilteritinib | Not explicitly found | Not explicitly found |
Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results. The values for other inhibitors are provided for context.[8][9]
Experimental Protocols
1. Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed FLT3-mutant AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis of FLT3 and Downstream Signaling
-
Cell Treatment and Lysis: Seed 1-2 x 10^6 cells per well in a 6-well plate and treat with this compound at various concentrations (e.g., 10, 50, 100 nM) for 2-4 hours. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)[6]
-
Total STAT5
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
3. In Vivo AML Xenograft Model
-
Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ).[6]
-
Cell Inoculation: Intravenously inject 1 x 10^6 to 5 x 10^6 viable FLT3-mutant AML cells (e.g., MV4-11) into each mouse.[6]
-
Monitoring: Monitor tumor engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells. Monitor animal health and body weight regularly.
-
Drug Administration: Once engraftment is confirmed, randomize mice into treatment groups. This compound can be administered via oral gavage. The specific dose and schedule should be determined based on tolerability and efficacy studies. A starting point could be daily administration.
-
Efficacy Evaluation: Monitor disease progression by tracking the percentage of human CD45+ cells in the peripheral blood, spleen, and bone marrow at the end of the study. Overall survival can also be a primary endpoint.
Visualizations
Caption: this compound overcomes adaptive resistance by inhibiting both FLT3 and IRAK1/4.
Caption: Western blot workflow for assessing this compound target engagement.
Caption: Logical troubleshooting flow for inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 3. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NCGC1481 and Quizartinib for FLT3-ITD Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical investigational agent NCGC1481 and the FDA-approved drug quizartinib (B1680412) for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). The comparison focuses on their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental methodologies.
Overview and Mechanism of Action
Quizartinib is a highly potent and selective second-generation type II FLT3 inhibitor. It functions by binding to the inactive conformation of the FLT3 kinase, thereby preventing its activation and downstream signaling. In contrast, this compound is a novel, preclinical, type I multi-kinase inhibitor that targets not only FLT3 but also Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. This dual-targeting mechanism is designed to overcome adaptive resistance to FLT3 inhibitors, which can be mediated by the activation of IRAK1/4 signaling pathways.
dot
Caption: FLT3-ITD signaling and inhibitor targets.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies are limited. However, available data allows for a comparison of their potency and efficacy in relevant AML models.
In Vitro Potency
| Compound | Target(s) | Cell Line | Assay Type | IC50 / Kd |
| This compound | FLT3 | - | Biochemical | Kd: <0.5 nM |
| IRAK1 | - | Biochemical | Kd: 2.9 nM | |
| IRAK4 | - | Biochemical | Kd: 0.3 nM | |
| FLT3 | MV4-11 | Cell Viability | IC50: <10 nM | |
| Quizartinib | FLT3 | - | Biochemical | Kd: 1.6 nM |
| FLT3 | MV4-11 | Cell Viability | IC50: ~0.4 nM | |
| FLT3 | MOLM-13 | Cell Viability | IC50: ~0.89 nM | |
| FLT3 | MOLM-14 | Cell Viability | IC50: ~0.73 nM |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated superior efficacy in overcoming adaptive resistance in FLT3-ITD AML xenograft models. In a study, while treatment with a conventional FLT3 inhibitor led to the development of resistant tumors, this compound effectively targeted and eliminated these adaptively resistant cells.
Quizartinib has also shown significant antitumor activity in various FLT3-ITD AML xenograft models. In a study using an MV4-11 xenograft model, quizartinib induced tumor regression at doses of ≥1 mg/kg.
Due to the different experimental designs focused on primary efficacy for quizartinib and overcoming resistance for this compound, a direct quantitative comparison of in vivo efficacy is challenging.
Clinical Efficacy: Quizartinib
As this compound is in the preclinical stage, there is no human clinical trial data available. Quizartinib, however, has undergone extensive clinical evaluation.
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Median Overall Survival (OS) | Composite Complete Remission (CRc) Rate |
| QuANTUM-First | Newly Diagnosed FLT3-ITD AML | Quizartinib + Chemo | Placebo + Chemo | 31.9 months | 71.6% |
| 15.1 months | 64.9% | ||||
| QuANTUM-R | Relapsed/Refractory FLT3-ITD AML | Quizartinib Monotherapy | Salvage Chemo | 6.2 months | 48% |
| 4.7 months | 27% |
Experimental Protocols
In Vitro Cell Viability Assay
dot
Caption: Workflow for in vitro cell viability assay.
Methodology:
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or quizartinib for 72 hours.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model
dot
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Cell Implantation: FLT3-ITD AML cells (e.g., MV4-11) are injected subcutaneously into the flanks of the mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, quizartinib, or a vehicle control.
-
Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoints are typically tumor growth inhibition and overall survival.
Conclusion
Quizartinib is an established and effective targeted therapy for FLT3-ITD AML, with proven clinical benefits in both newly diagnosed and relapsed/refractory settings. This compound represents a promising next-generation therapeutic strategy. Its dual inhibition of FLT3 and the IRAK1/4 adaptive resistance pathway has the potential to produce more durable responses and overcome a key mechanism of treatment failure with existing FLT3 inhibitors. Further preclinical and future clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in FLT3-ITD AML.
A Head-to-Head Comparison of NCGC1481 and Crenolanib for Acute Myeloid Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two potent kinase inhibitors, NCGC1481 and crenolanib (B1684632), with a focus on their application in Acute Myeloid Leukemia (AML) research.
In the landscape of targeted therapies for AML, particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, both this compound and crenolanib have emerged as significant research compounds. This guide offers a detailed examination of their mechanisms of action, target specificities, and preclinical efficacy, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Key Differences
| Feature | This compound | Crenolanib |
| Primary Targets | FLT3, IRAK1, IRAK4 | FLT3, PDGFRα, PDGFRβ |
| Key Advantage | Dual FLT3 and IRAK1/4 inhibition designed to overcome adaptive resistance. | Potent activity against a broad range of FLT3 mutations, including those resistant to other TKIs. |
| Inhibitor Type | Type I Kinase Inhibitor | Type I Kinase Inhibitor |
Mechanism of Action and Target Profile
This compound: A Dual Inhibitor Targeting Adaptive Resistance
This compound is a novel, potent small-molecule inhibitor that uniquely targets both FLT3 and the Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK1/4)[1][2]. Activating mutations in FLT3 are a common driver in AML. While targeted FLT3 inhibitors can be initially effective, adaptive resistance often develops, partly through the activation of the IRAK1/4 signaling pathway[1]. By simultaneously inhibiting both FLT3 and IRAK1/4, this compound is designed to overcome this mechanism of adaptive resistance, offering a potential strategy for more durable responses[1][3]. This compound is a type I kinase inhibitor, binding to the active conformation of the kinase[4].
Crenolanib: A Pan-FLT3 Inhibitor with Activity Against Resistance Mutations
Crenolanib is a potent and selective benzimidazole (B57391) type I kinase inhibitor targeting class III receptor tyrosine kinases, most notably FLT3 and Platelet-Derived Growth Factor Receptors (PDGFR) α and β[5][6]. Its key strength lies in its potent activity against a wide array of FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y) that confer resistance to other FLT3 inhibitors[7][8][9][10]. As a type I inhibitor, it binds to the active kinase conformation, enabling its efficacy against constitutively active mutant kinases[6][11].
Quantitative Data: A Comparative Analysis
The following tables summarize the inhibitory activities of this compound and crenolanib from various preclinical studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Kinase Inhibition Profile (IC50 and Kd Values)
| Target | Inhibitor | IC50 (nM) | Kd (nM) | Source |
| FLT3 | This compound | <0.5 | 0.3 | [2] |
| Crenolanib | ~2 | 0.74 | [7] | |
| FLT3-ITD | This compound | - | - | - |
| Crenolanib | - | - | - | |
| FLT3-D835Y | This compound | - | 0.29 | - |
| Crenolanib | 8.8 | 0.18 | [10] | |
| IRAK1 | This compound | 22.6 | 2.9 | [2] |
| Crenolanib | - | - | - | |
| IRAK4 | This compound | 0.8 | 0.3 | [2] |
| Crenolanib | - | - | - | |
| PDGFRα | This compound | - | - | - |
| Crenolanib | - | 2.1 | [2] | |
| PDGFRβ | This compound | - | - | - |
| Crenolanib | - | 3.2 | [2] |
Note: A direct, side-by-side IC50 or Kd comparison for all targets in the same assay is not available in the public domain. The data is compiled from multiple sources and should be interpreted with caution.
Table 2: Cellular Activity in FLT3-Mutant AML Cell Lines
| Cell Line | Mutation | Assay | This compound IC50 (nM) | Crenolanib IC50 (nM) | Source |
| MOLM14 | FLT3-ITD | Viability | 36 | >900 | [12] |
| MOLM14-D835Y | FLT3-ITD, D835Y | Viability | 43 | >900 | [12] |
| MOLM14 | FLT3-ITD | Colony Formation | Significant inhibition at 10 nM | No significant inhibition up to 50 nM | [12] |
| MOLM14-D835Y | FLT3-ITD, D835Y | Colony Formation | Significant inhibition at 10 nM | No significant inhibition up to 50 nM | [12] |
Signaling Pathway Inhibition
The distinct target profiles of this compound and crenolanib result in the inhibition of different signaling cascades.
Caption: this compound inhibits FLT3 and IRAK1/4 signaling pathways.
Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and crenolanib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound or crenolanib in a suitable buffer. Prepare a mixture of the target kinase and its substrate.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the kinase/substrate mixture. Initiate the reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[13][14].
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature[14][15].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow for a cell viability (MTT) assay.
Detailed Steps:
-
Cell Culture: Culture AML cell lines (e.g., MOLM14, MV4-11) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or crenolanib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[16].
-
Solubilization: Add a solubilization solution (e.g., a solution of SDS in HCl) to each well to dissolve the formazan crystals[16].
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[17].
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins (e.g., p-FLT3, p-STAT5) to confirm target engagement and downstream signaling inhibition.
Detailed Steps:
-
Cell Treatment and Lysis: Treat AML cells with the inhibitors for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane[18][19].
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FLT3, anti-p-STAT5) overnight at 4°C[18][19][20]. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system[21].
-
Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Conclusion
Both this compound and crenolanib are potent, type I FLT3 inhibitors with significant potential for AML research. The choice between these two compounds will largely depend on the specific research question.
-
This compound is an ideal tool for investigating and overcoming adaptive resistance mechanisms in FLT3-mutant AML, owing to its unique dual-targeting of FLT3 and IRAK1/4.
-
Crenolanib is a valuable agent for studying the effects of potent and broad FLT3 inhibition, particularly in the context of resistance mutations to other FLT3 inhibitors, and for exploring the role of PDGFR signaling in leukemia.
The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design robust experiments in the ongoing effort to develop more effective therapies for AML.
References
- 1. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
NCGC1481: A Multi-Kinase Inhibitor Targeting FLT3 Gatekeeper Mutations in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is continually evolving, with a significant focus on overcoming resistance to FMS-like Tyrosine Kinase 3 (FLT3) inhibitors. A critical challenge in this area is the emergence of "gatekeeper" mutations, such as F691L, which sterically hinder the binding of many conventional FLT3 inhibitors. This guide provides a comparative analysis of NCGC1481, a novel multi-kinase inhibitor, against other established FLT3 inhibitors, with a specific focus on its efficacy against these resistance-conferring mutations.
Executive Summary
This compound distinguishes itself as a potent, type I kinase inhibitor with a unique multi-targeting profile against FLT3, Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1][2][3] This dual action not only directly inhibits the constitutively active FLT3 receptor, a key driver in a subset of AML, but also tackles adaptive resistance mechanisms mediated by the IRAK1/4 signaling pathway.[1][3] Preclinical data demonstrates the superior efficacy of this compound in overcoming resistance conferred by the FLT3 F691L gatekeeper mutation compared to several other FLT3 inhibitors.
Comparative Efficacy Against FLT3 Mutations
The in vitro efficacy of this compound and other FLT3 inhibitors is summarized in the table below, with a focus on their activity against wild-type FLT3, the common FLT3-ITD mutation, and the clinically significant F691L gatekeeper mutation.
| Compound | FLT3-WT (IC50, nM) | FLT3-ITD (IC50, nM) | FLT3-ITD + F691L (IC50, nM) | Inhibitor Type | Additional Targets |
| This compound | <0.5 | <0.5 | ~22 | Type I | IRAK1, IRAK4 |
| Gilteritinib | - | 1.8 | 22 - 49 | Type I | AXL |
| Crenolanib | ~2 | ~10 | Mildly reduced sensitivity | Type I | PDGFR |
| Quizartinib | - | 0.56 | >1000 | Type II | c-Kit, RET |
| Midostaurin | <10 | <10 | - | Type I | PKC, c-Kit, PDGFR |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.[1][2][4][5][6][7][8][9][10]
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that, upon mutation (e.g., internal tandem duplication - ITD), becomes constitutively active, driving downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[11] this compound, as a type I inhibitor, binds to the active conformation of the FLT3 kinase domain, effectively blocking its autophosphorylation and subsequent signal transduction.
Caption: FLT3 signaling and inhibitor targets.
Furthermore, by inhibiting IRAK1 and IRAK4, this compound is poised to counteract the adaptive resistance that can arise in response to FLT3 inhibition, where compensatory signaling through the IRAK pathway can promote leukemia cell survival.[1][3]
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds against AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11) cultured in RPMI-1640 medium with 10% FBS.
-
Test compounds (this compound and others) dissolved in DMSO.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[12]
-
Prepare serial dilutions of the test compounds in culture medium and add 10 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[12][13]
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.[13]
Caption: Cell viability assay workflow.
Western Blot Analysis of FLT3 Phosphorylation
This protocol is used to assess the inhibition of FLT3 autophosphorylation in response to inhibitor treatment.
Materials:
-
AML cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat AML cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).[15][16]
-
Lyse the cells and quantify protein concentration using a BCA assay.[15]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody as a loading control.
In Vivo AML Xenograft Model
This protocol is for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model.
Materials:
-
Primary AML patient cells with FLT3 mutations.
-
This compound formulated for oral administration.
Procedure:
-
Sublethally irradiate NSG mice (e.g., 250 cGy) 24 hours prior to cell inoculation.[19]
-
Inject 1 x 10^6 primary AML patient cells intravenously via the tail vein.[19]
-
Monitor engraftment by checking for human CD45+ cells in peripheral blood.[18]
-
Once engraftment is established, randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily).
-
Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring human CD45+ cells) and animal well-being.[19]
-
At the end of the study, assess disease burden in hematopoietic tissues (bone marrow, spleen).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 4. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Validating NCGC1481 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NCGC1481 is a promising multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1] Its unique combination of targets makes it a compelling candidate for overcoming adaptive resistance in Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations.[2][3][4] This guide provides a comparative overview of methods to validate the cellular target engagement of this compound, comparing its performance with other FLT3 inhibitors and detailing the experimental protocols required for these assessments.
Comparative Efficacy of FLT3 Inhibitors
This compound demonstrates potent inhibition of its primary targets. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its key targets.
| Compound | Target | IC50 (nM) |
| This compound | FLT3 | <0.5 |
| This compound | IRAK1 | 22.6 |
| This compound | IRAK4 | 0.8 |
Table 1: In vitro inhibitory activity of this compound against its kinase targets.[1]
A critical aspect of evaluating a new inhibitor is comparing its cellular activity against existing therapies. The following table presents a comparison of the cellular IC50 values of this compound and other prominent FLT3 inhibitors in AML cell lines.
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound | MOLM14-MR | FLT3-ITD, NRAS G12C | 3.61 - 9.23 |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.7 - 1.8 |
| Quizartinib | MV4-11 | FLT3-ITD | <1 |
| Midostaurin | MOLM-14-MR | FLT3-ITD, NRAS G12C | 45.09 - 106.00 |
| Crenolanib | Kasumi-1 | c-Kit mutant | Potent growth inhibition |
Table 2: Comparative cellular IC50 values of FLT3 inhibitors in AML cell lines.[5][6][7][8]
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cell is crucial. Several robust methods can be employed to confirm the target engagement of this compound.
Western Blotting for Downstream Signaling Inhibition
A common method to infer target engagement is to measure the phosphorylation status of downstream substrates of the target kinase. Inhibition of the kinase by a compound like this compound should lead to a dose-dependent decrease in the phosphorylation of its substrates. For FLT3, this includes STAT5, AKT, and ERK.[9]
Experimental Protocol:
-
Cell Culture and Treatment: Seed FLT3-mutant AML cells (e.g., MV4-11, MOLM-14) in appropriate culture medium. Treat the cells with a range of concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be used.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[10][11]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (FLT3, IRAK1, or IRAK4) remaining in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.[10]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[2][4][12][13]
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector expressing the target kinase (FLT3, IRAK1, or IRAK4) fused to NanoLuc® luciferase.[4][12]
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.[4][12]
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of the test compound (this compound) to the cells and incubate.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.[12]
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the FLT3 signaling pathway and the general workflow for validating target engagement.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound target engagement.
By employing these robust methodologies and comparative analyses, researchers can confidently validate the cellular target engagement of this compound and objectively assess its performance against other FLT3 inhibitors, thereby advancing its potential as a novel therapeutic for AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. carnabio.com [carnabio.com]
- 5. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. FLT3-NanoLuc® Fusion Vector [promega.com]
NCGC1481: A Paradigm Shift in FLT3 Inhibition for Acute Myeloid Leukemia
A comprehensive guide for researchers and drug development professionals on the superiority of NCGC1481 over second-generation FLT3 inhibitors, supported by compelling experimental data and detailed protocols.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. While second-generation FLT3 inhibitors like gilteritinib (B612023) and quizartinib (B1680412) have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance remains a critical challenge. This compound, a novel multi-kinase inhibitor, presents a promising strategy to overcome this resistance by simultaneously targeting FLT3 and the IRAK1/4 signaling pathway, which has been identified as a key mechanism of adaptive resistance.
This guide provides an in-depth comparison of this compound and second-generation FLT3 inhibitors, presenting key experimental data that underscores the potential superiority of this compound. Detailed protocols for the cited experiments are provided to facilitate reproducibility and further investigation.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced potency and broader activity of this compound against both sensitive and resistant forms of FLT3-mutated AML.
Table 1: Biochemical Kinase Inhibition Profile
| Inhibitor | FLT3 (IC50, nM) | IRAK1 (IC50, nM) | IRAK4 (IC50, nM) | FLT3 (Kd, nM) | IRAK1 (Kd, nM) | IRAK4 (Kd, nM) | FLT3-ITD-D835Y (Kd, nM) |
| This compound | <0.5 [1] | 22.6 [1] | 0.8 [1] | 0.3 | 2.9 | 0.3 | 0.29 |
| Gilteritinib | 0.29 | >10,000 | >10,000 | 0.7 | >10,000 | >10,000 | 1.8 |
| Quizartinib | 1.1 | >10,000 | >10,000 | 1.6 | >10,000 | >10,000 | 118 |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data compiled from Melgar et al., Sci Transl Med, 2019 and other sources.
Table 2: Cellular Activity in FLT3-Mutant AML Cell Lines
| Inhibitor | MOLM14 (FLT3-ITD) Viability IC50 (nM) | MOLM14 (FLT3-ITD-D835Y) Viability IC50 (nM) |
| This compound | 43 [2] | 35 [2] |
| Gilteritinib | >900[2] | >900[2] |
| Quizartinib (AC220) | 36[2] | >1000[2] |
| Midostaurin | >900[2] | >1000[2] |
| Crenolanib | >900[2] | >1000[2] |
MOLM14 cells are a human AML cell line with an endogenous FLT3-ITD mutation. The FLT3-ITD-D835Y mutation confers resistance to many FLT3 inhibitors.
Unveiling the Mechanism: Dual Inhibition of FLT3 and IRAK1/4
Second-generation FLT3 inhibitors, such as gilteritinib and quizartinib, are highly potent against FLT3-ITD mutations.[3][4] However, their efficacy can be limited by the development of on-target resistance mutations (e.g., D835Y) or through the activation of alternative survival pathways, a phenomenon known as adaptive resistance.[5]
This compound's superiority stems from its unique ability to potently inhibit both FLT3 and the Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK1/4).[1] The IRAK1/4 signaling cascade is a key component of the innate immune response that can be hijacked by cancer cells to promote survival and proliferation, contributing to adaptive resistance to FLT3 inhibitors.[5] By simultaneously blocking both pathways, this compound can prevent this compensatory signaling, leading to more profound and durable anti-leukemic activity, especially in resistant contexts.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Recombinant FLT3, IRAK1, and IRAK4 enzymes, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: a. Prepare serial dilutions of the test inhibitors (this compound, gilteritinib, etc.) in DMSO. b. In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the kinase buffer. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.[6][7] f. Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on the metabolic activity of AML cell lines, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Culture MOLM14 (FLT3-ITD) and MOLM14-D835Y (FLT3-ITD-D835Y) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8] e. Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan (B1609692) crystals.[8] f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting AML-associated FLT3 mutations with a type I kinase inhibitor [jci.org]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming adaptive therapy resistance in AML by targeting immune response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Navigating the Disposal of NCGC1481: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the multi-kinase inhibitor NCGC1481, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, publicly available disposal protocols for this compound are not available, this guide provides essential safety and logistical information based on general best practices for the handling and disposal of potent small molecule compounds in a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.
Understanding this compound: Key Characteristics
This compound is a potent inhibitor of FLT3, IRAK1, and IRAK4 kinases, investigated for its potential in treating acute myeloid leukemia (AML).[1][2][3] Its handling and disposal should be approached with the caution required for a biologically active, research-grade compound.
| Property | Value/Information | Source |
| Molecular Weight | 389.46 g/mol | [2] |
| Formula | C21H23N7O | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
Core Principles of Chemical Waste Disposal
The responsible management of hazardous waste is a fundamental aspect of laboratory safety. Never dispose of chemical waste, including this compound and its solutions, by evaporation, down the sewer, or in the regular trash.[4] All chemical containers must be properly labeled, kept closed when not in use, and stored in a manner that prevents accidental spills or reactions.[4]
Step-by-Step Disposal Guide for this compound
The following procedures are based on standard practices for disposing of chemical waste in a laboratory. Always consult your institution's EHS office for specific requirements.
Unused or Expired Compound (Solid)
-
Containerize: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, sealable container compatible with chemical waste.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Segregation: Store the waste container separately from incompatible materials.
-
EHS Pickup: Contact your institution's EHS office to arrange for the collection and disposal by a licensed hazardous waste contractor.
Liquid Waste (Solutions)
Solutions of this compound, typically in solvents like DMSO, must be handled as hazardous liquid waste.
-
Collection: Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the names of all chemical constituents (e.g., "this compound in DMSO").
-
No Drain Disposal: Never pour solutions containing this compound down the drain.[4][5]
-
EHS Pickup: Arrange for disposal through your institution's EHS program.
Contaminated Labware
Disposable items that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place items such as pipette tips, gloves, and empty vials into a designated hazardous waste bag or container.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material to contain the substance. Collect the absorbent material and dispose of it as hazardous waste.
-
EHS Disposal: All contaminated labware should be disposed of through the institutional EHS-approved waste stream.
Empty Containers
Thoroughly rinsed empty containers that held this compound may be disposed of as non-hazardous waste, provided institutional guidelines are followed.
-
Rinsing: The first rinse of the container must be collected and disposed of as hazardous liquid waste.[4]
-
Label Removal: All original labels must be defaced or removed before the container is discarded.[4]
-
Disposal: Rinsed and dried glass containers should be placed in designated glass disposal bins.[4]
Experimental Protocol: Representative Cell-Based Assay Waste Management
The following outlines waste management for a typical in vitro experiment using this compound.
-
Cell Culture Media: All cell culture media containing this compound must be collected as liquid hazardous waste.
-
Assay Plates: Multi-well plates used for experiments should be treated as contaminated solid waste.
-
Consumables: All pipette tips, tubes, and gloves used in handling this compound should be disposed of in a designated hazardous waste container.
-
Stock Solutions: Any remaining concentrated stock solution of this compound in DMSO must be disposed of as liquid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, this compound, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
Essential Safety and Handling Protocol for NCGC1481
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of NCGC1481, a potent FLT3/IRAK1/4 inhibitor. The following procedural guidance is based on established safety protocols for handling potent, research-grade chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general guidelines for handling potent kinase inhibitors and hazardous chemicals is required. All personnel must adhere to the following minimum PPE requirements when handling this compound in solid or solution form.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from splashes, aerosols, and solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended). | Prevents skin contact and absorption. Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or creating solutions where aerosolization is possible. Work should be conducted in a certified chemical fume hood. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Handling Procedures:
-
Wear all required PPE as detailed in the table above.
-
When weighing the solid compound, use a containment system such as a glove box or a fume hood with a stable work surface to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
3. Spill and Exposure Procedures:
-
In case of a small spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
In case of skin contact:
-
Immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.
-
Seek immediate medical attention.
-
Disposal Plan: Waste Management for this compound
All waste materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, bench paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any this compound waste down the drain.[1]
-
-
Empty Containers:
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
